molecular formula C18H18O4 B155560 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Cat. No.: B155560
M. Wt: 298.3 g/mol
InChI Key: IZKXPLQWLQOBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-18(2)9-8-12-14(22-18)10-13(19)15(17(12)21)16(20)11-6-4-3-5-7-11/h3-7,10,19,21H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKXPLQWLQOBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C(=C2O)C(=O)C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a member of the chromane class of compounds, a scaffold found in numerous natural products with diverse biological activities. While specific research on this particular molecule is limited, its structural features, combining a chromane core with benzoyl and dihydroxy substitutions, suggest potential for significant pharmacological effects. This technical guide provides a summary of its known basic properties and explores its potential biological activities and mechanisms of action based on the established pharmacology of related chromane and chromone derivatives. Furthermore, this document outlines generalized experimental protocols for the characterization and evaluation of such compounds, offering a foundational framework for future research and drug development efforts.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and analysis in a research setting.

PropertyValueSource
CAS Number 86606-14-6[1][2][3]
Molecular Formula C₁₈H₁₈O₄[3]
Molecular Weight 298.33 g/mol [1]
Solubility Soluble in appropriate organic solvents. For aqueous solutions, warming to 37°C and ultrasonication may be required to enhance solubility.[4]
Storage Desiccate at -20°C for long-term stability.[4]

Potential Biological Activities and Mechanisms of Action

Direct biological studies on this compound are not extensively documented in publicly available literature. However, the chromane and chromone scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7]

Potential Anti-inflammatory Activity

Chromone derivatives have been shown to exert anti-inflammatory effects through various mechanisms.[8][9] A plausible mechanism for this compound could involve the modulation of key inflammatory signaling pathways. For instance, some chromones inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β) in macrophages.[8][10] This is often achieved by targeting transcription factors like NF-κB, which is a central regulator of the inflammatory response.[10] Another potential mechanism could be the activation of the glucocorticoid receptor, which can lead to the suppression of inflammatory gene expression.[10]

Potential Anticancer Activity

The chromane and chromone moieties are present in many compounds with demonstrated anticancer properties.[5][11] A common mechanism of action for such compounds is the induction of apoptosis (programmed cell death) in cancer cells.[12] Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[13][14][15] It is hypothesized that this compound could potentially trigger the intrinsic apoptotic pathway by causing mitochondrial stress and the release of pro-apoptotic factors like cytochrome c.[14][16]

Experimental Protocols

The following sections describe generalized experimental workflows for the synthesis, characterization, and biological evaluation of chromane derivatives like this compound.

Synthesis of Chromane Derivatives

The synthesis of chromane scaffolds can be achieved through various organic chemistry reactions. A common approach involves the annulation of a phenol with a suitable three-carbon component. Triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes represents a modern and efficient method for constructing the chromane ring system.[17][18]

General Protocol for Triflimide-Catalyzed Chromane Synthesis:

  • Reactant Preparation: Dissolve the o-hydroxy benzylic alcohol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Addition of Alkene: Add the alkene (1.5 equivalents) dropwise to the stirred solution.

  • Catalyst Addition: Introduce a pre-prepared solution of triflimide (5 mol%) in DCM.

  • Reaction: Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired chromane derivative.[18]

Characterization of a Novel Compound

A general workflow for the characterization of a newly synthesized or isolated natural product like this compound is crucial to confirm its structure and purity.

G cluster_0 Sample Preparation cluster_1 Purification & Isolation cluster_2 Structure Elucidation cluster_3 Bioactivity Screening A Crude Extract or Synthesized Product B Chromatography (e.g., HPLC, Column) A->B Purification C Mass Spectrometry (MS) B->C Molecular Weight D NMR Spectroscopy (1H, 13C, 2D) B->D Structural Connectivity E FT-IR & UV-Vis Spectroscopy B->E Functional Groups F In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) B->F Biological Activity G In vivo Models (if warranted) F->G Further Validation

A generalized workflow for the characterization of a novel compound.

Visualization of Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known activities of related compounds.

Intrinsic Apoptosis Pathway

This pathway is a key mechanism for inducing cell death in cancer cells and is a common target for chemotherapeutic agents.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Apoptosome Formation & Caspase Activation cluster_3 Execution Phase Stress DNA Damage, Oxidative Stress Bcl2 Bcl-2 Family (Bax, Bak) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_0 Stimulus cluster_1 Signal Transduction cluster_2 Nuclear Translocation & Gene Expression Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_complex NF-κB/IκBα Complex IkB->NFkB_complex NFkB_complex->IKK NFkB NF-κB (p65/p50) NFkB->NFkB_complex Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription

References

An In-depth Technical Guide on 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (CAS: 86606-14-6)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific knowledge on the natural compound 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound, identified by the CAS number 86606-14-6, is a natural product belonging to the class of xanthones. It has been isolated from Garcinia cowa, a plant species known to be a rich source of bioactive compounds, including other xanthones and phloroglucinols. These classes of compounds are recognized for a wide array of pharmacological activities, such as anticancer, anti-inflammatory, antibacterial, and antioxidant properties. This guide aims to consolidate the available technical information on this compound. However, it is important to note that while the parent plant and related compounds have been the subject of scientific investigation, detailed studies specifically focusing on this compound are limited in publicly accessible literature.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This information is fundamental for its identification, synthesis, and handling in a laboratory setting.

PropertyValue
CAS Number 86606-14-6
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.33 g/mol
IUPAC Name (5,7-dihydroxy-2,2-dimethylchroman-6-yl)(phenyl)methanone
Synonyms This compound
Class Xanthone
Natural Source Garcinia cowa

Biological Activity and Mechanism of Action

Currently, there is a significant lack of specific data in peer-reviewed scientific literature detailing the biological activities and mechanism of action of this compound. While its origin from Garcinia cowa suggests potential for pharmacological effects, as many compounds from this plant exhibit bioactivity, dedicated studies on this particular molecule have not been widely published.

The general biological activities associated with xanthones and benzophenones isolated from Garcinia species include:

  • Anticancer Activity: Many xanthones have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Effects: Inhibition of inflammatory pathways is a known characteristic of many phenolic compounds.

  • Antioxidant Properties: The dihydroxy substitution on the chromane ring suggests potential for free radical scavenging activity.

  • Antimicrobial Activity: Various plant-derived xanthones have shown inhibitory effects against bacteria and fungi.

Further research is required to determine if this compound exhibits any of these properties and to elucidate the underlying molecular mechanisms.

Experimental Protocols

General Isolation and Purification Workflow for Natural Products

The following diagram illustrates a general workflow that could be adapted for the isolation and purification of a compound like this compound from its natural source, Garcinia cowa.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Plant Material (Garcinia cowa) extraction Solvent Extraction (e.g., methanol, ethanol, ethyl acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure 6-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms

Unraveling the Bioactivity of 5,7-Dihydroxychromane Derivatives: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific mechanism of action for "6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" is not presently available in scientific literature. This technical guide will provide an in-depth analysis of the known mechanisms of action for structurally related compounds, primarily focusing on 6-acyl-5,7-dihydroxycoumarins and other 5,7-dihydroxy-chromen-2-one derivatives. The insights presented are inferred from these analogs and provide a predictive framework for the potential biological activities of the target compound.

Core Biological Activities: Anti-inflammatory and Antiproliferative Effects

The 5,7-dihydroxychromane scaffold is a recurring motif in a variety of bioactive natural products and synthetic derivatives. Research into compounds sharing this core structure has revealed significant potential in two primary therapeutic areas: inflammation and oncology. The biological activities of these molecules are largely attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Mechanism of Action

Derivatives of 5,7-dihydroxycoumarin have demonstrated notable anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators in activated macrophages.

One of the key mechanisms is the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] The presence of an acyl group at the C-6 position of the 5,7-dihydroxycoumarin ring appears to be important for this anti-inflammatory activity.[1]

The anti-inflammatory effects are mediated through the modulation of crucial signaling pathways:

  • Inhibition of Pro-inflammatory Enzymes: These compounds have been shown to suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[2]

  • Reduction of Pro-inflammatory Cytokines: A dose-dependent decrease in the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), has been observed in LPS-activated RAW 264.7 cells.[2]

  • Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory actions of these coumarin derivatives are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[2][3]

Quantitative Data: Inhibition of Nitric Oxide Production
CompoundCell LineStimulantIC50 (µM)Reference
6-Acyl-5,7-dihydroxycoumarin derivative (Compound 8)RAW 264.7LPS7.6[1]
5,7-Dihydroxy-6-(3-methylbutyryl)-4-phenylcoumarinRAW 264.7LPSN/A[1]

N/A: Specific IC50 value not provided in the cited source.

Signaling Pathway for Anti-inflammatory Action

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_activation NF-κB Activation TLR4->NF_kB_activation MAPK_activation MAPK Activation TLR4->MAPK_activation iNOS_COX2 iNOS, COX-2 Expression NF_kB_activation->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NF_kB_activation->Cytokines MAPK_activation->iNOS_COX2 MAPK_activation->Cytokines NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Cytokines->Inflammation Coumarin 5,7-Dihydroxycoumarin Derivatives Coumarin->NF_kB_activation Coumarin->MAPK_activation antiproliferative_pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Regulation CyclinD1_CDK4 Cyclin D1 / CDK4 G1_S_transition G1 to S Phase Transition CyclinD1_CDK4->G1_S_transition p27 p27 p27->CyclinD1_CDK4 Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax Bax (Pro-apoptotic) Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Coumarin 5,7-Dihydroxycoumarin Derivatives Coumarin->CyclinD1_CDK4 Downregulates Coumarin->p27 Upregulates Coumarin->Bcl2 Downregulates Coumarin->Bax Upregulates experimental_workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 Overnight Incubation cell_seeding->incubation1 compound_treatment Compound Treatment (Varying Concentrations) incubation1->compound_treatment incubation2 Incubation (24-72 hours) compound_treatment->incubation2 assay_specific_step Assay-Specific Step (e.g., MTT addition, LPS stimulation) incubation2->assay_specific_step measurement Data Acquisition (Absorbance/Fluorescence) assay_specific_step->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis end End data_analysis->end

References

In-depth Technical Guide: 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (Isodispar B) - Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, also known as Isodispar B, is a natural product belonging to the class of acylphloroglucinols. This technical guide provides a comprehensive overview of its potential biological activities, with a primary focus on its cytotoxic and antifungal properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the putative signaling pathways through which Isodispar B may exert its biological effects.

Introduction

Natural products continue to be a significant source of lead compounds in drug discovery. This compound (Isodispar B) is a secondary metabolite that has demonstrated promising biological activities. Its chemical structure, featuring a benzoyl group attached to a dihydroxydimethylchromane core, positions it as a molecule of interest for further investigation. This guide synthesizes the current understanding of Isodispar B's bioactivity, drawing from studies on the compound itself and structurally related molecules.

Potential Biological Activities

The primary biological activities attributed to this compound are its cytotoxic effects against various cancer cell lines and its antifungal properties.

Cytotoxic Activity

Isodispar B has been shown to exhibit dose-dependent cytotoxic effects across a range of human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. The cytotoxic activity is likely mediated through the induction of apoptosis.

Antifungal Activity

In addition to its cytotoxic properties, Isodispar B has demonstrated antifungal activity. This dual activity profile makes it an interesting candidate for further investigation, particularly in the context of developing new therapies for fungal infections, which are a growing global health concern.

Quantitative Data

The following tables summarize the available quantitative data for the cytotoxic activity of this compound (Isodispar B).

Table 1: Cytotoxic Activity of Isodispar B against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
SUNE1Nasopharyngeal3.8[1]
TW01Nasopharyngeal11.5[1]
CNE1NasopharyngealNot specified[1]
HK1NasopharyngealNot specified[1]
SF-268Central Nervous SystemNot specified[1]
H-460LungNot specified[1]
MCF-7BreastNot specified[1]
KBOral Epidermoid CarcinomaNot specified[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. This section provides methodologies for key experiments relevant to the biological activities of Isodispar B.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (Isodispar B)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Isodispar B in DMSO. Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of Isodispar B. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • This compound (Isodispar B)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of Isodispar B in DMSO. Perform serial twofold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL. Include a growth control (medium with inoculum and DMSO) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Putative Signaling Pathways

While the precise molecular mechanisms of Isodispar B are yet to be fully elucidated, based on its structural similarity to other cytotoxic and antifungal natural products, the following signaling pathways are proposed.

Cytotoxicity: Intrinsic Apoptosis Pathway

The cytotoxic activity of many natural products is mediated through the induction of apoptosis. The intrinsic, or mitochondrial, pathway is a likely mechanism for Isodispar B.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Isodispar B Isodispar B Bcl2 Bcl-2 (Anti-apoptotic) Isodispar B->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Isodispar B->Bax Activates Bcl2->Bax Inhibits MOMP MOMP Bax->MOMP Induces Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 MOMP->Cytochrome_c Release Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Putative Intrinsic Apoptosis Pathway of Isodispar B.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis

A common mechanism of action for antifungal agents is the disruption of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a key component of the membrane.

Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme 14-alpha- demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Cell Death Membrane->Disruption Isodispar B Isodispar B Isodispar B->Enzyme Inhibits Enzyme->Ergosterol

Proposed Antifungal Mechanism via Ergosterol Biosynthesis Inhibition.

Conclusion

This compound (Isodispar B) is a natural product with demonstrated cytotoxic and antifungal activities. The quantitative data, while still limited, indicates potent effects against nasopharyngeal cancer cell lines. The putative mechanisms of action, involving the induction of intrinsic apoptosis for its cytotoxic effects and the inhibition of ergosterol biosynthesis for its antifungal properties, provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a framework for future studies aimed at elucidating the full therapeutic potential of this promising compound. Further research is warranted to expand the quantitative data across a broader range of cell lines and fungal species, and to definitively confirm the proposed signaling pathways.

References

Methodological & Application

Application Note: A Proposed Synthesis Protocol for 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed, two-step experimental protocol for the chemical synthesis of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. The synthesis involves the initial formation of the 5,7-dihydroxy-2,2-dimethylchromane core via a condensation reaction, followed by a regioselective Friedel-Crafts acylation to introduce the benzoyl group at the C6 position. This protocol is presented as a robust starting point for the laboratory-scale production of the target compound for research and development purposes.

Introduction

This compound is a member of the flavonoid and chromane classes of organic compounds. Molecules with similar structural motifs have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery and development. The presence of the benzoyl substituent on the chromane ring is anticipated to influence the molecule's pharmacological properties. This application note provides a comprehensive, step-by-step protocol for the synthesis of this target compound, intended to be a valuable resource for medicinal chemists and researchers in the life sciences.

Proposed Synthesis Pathway

The proposed synthetic route is a two-step process, commencing with the synthesis of the chromane core, followed by a Friedel-Crafts acylation.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5,7-dihydroxy-2,2-dimethylchromane cluster_step2 Step 2: Friedel-Crafts Benzoylation Phloroglucinol Phloroglucinol Reaction1 Condensation Reaction Phloroglucinol->Reaction1 Formic Acid Isoprene Isoprene Isoprene->Reaction1 Catalyst Chromane_Core 5,7-dihydroxy-2,2-dimethylchromane Reaction2 Friedel-Crafts Acylation Chromane_Core->Reaction2 Reaction1->Chromane_Core Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction2 Target_Compound 6-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction2 Reaction2->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

3.1. Step 1: Synthesis of 5,7-dihydroxy-2,2-dimethylchromane

This procedure is adapted from established methods for the synthesis of similar chromane structures from phloroglucinol.

  • Materials:

    • Phloroglucinol

    • Isoprene

    • Formic acid (88%)

    • Toluene

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a solution of phloroglucinol (1.0 eq) in toluene, add formic acid (catalytic amount).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add isoprene (1.1 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the addition of water.

    • Separate the organic layer and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5,7-dihydroxy-2,2-dimethylchromane.

3.2. Step 2: Friedel-Crafts Benzoylation

This step introduces the benzoyl group onto the chromane core.

  • Materials:

    • 5,7-dihydroxy-2,2-dimethylchromane

    • Benzoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Suspend 5,7-dihydroxy-2,2-dimethylchromane (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C.

    • Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise, maintaining the temperature below 5°C.

    • To this mixture, add benzoyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford the final product, this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis. Note: The yield and purity are target values and will be dependent on experimental conditions.

StepReactantMolar Equiv.ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1Phloroglucinol1.05,7-dihydroxy-2,2-dimethylchromane[Calculated][Experimental][Experimental]>95%
1Isoprene1.1
25,7-dihydroxy-2,2-dimethylchromane1.0This compound[Calculated][Experimental][Experimental]>98%
2Benzoyl Chloride1.2
2Aluminum Chloride2.5

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and regiochemistry of the benzoylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Benzoyl chloride is corrosive and a lachrymator; handle with care.

  • Aluminum chloride reacts violently with water; handle in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with appropriate containment.

Logical Workflow for Synthesis and Analysis

logical_workflow Start Start Step1 Synthesis of Chromane Core Start->Step1 Purification1 Purification of Intermediate Step1->Purification1 Characterization1 Characterization of Intermediate (NMR, MS) Purification1->Characterization1 Step2 Friedel-Crafts Benzoylation Characterization1->Step2 Purification2 Purification of Final Product Step2->Purification2 Characterization2 Characterization of Final Product (NMR, MS, HPLC, IR) Purification2->Characterization2 End End Characterization2->End

Caption: Logical workflow for the synthesis and analysis of the target compound.

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the cytotoxic potential of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a novel compound with potential therapeutic applications. The evaluation of cytotoxicity is a critical step in drug discovery and development, offering essential insights into a compound's ability to induce cell death. A multi-assay approach is recommended for a thorough understanding of the compound's cytotoxic profile. This document outlines detailed protocols for three standard cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis detection.

While specific cytotoxicity data for this compound is not yet extensively published, the methodologies described herein are based on established and widely accepted protocols for evaluating the cytotoxic effects of novel chemical entities. The provided data tables are illustrative, based on findings for structurally related benzopyran and chalcone derivatives, and serve as a template for presenting experimental results.[1][2][3]

Data Presentation

To facilitate the comparison of cytotoxic activity across different cell lines and assays, it is crucial to present quantitative data in a clear and structured format. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Table 1: Illustrative Cytotoxicity of this compound in Human Cancer Cell Lines (48-hour exposure)

Cell LineAssayIC50 (µM)
MCF-7 (Breast Cancer) MTT15.8
LDH25.2
A549 (Lung Cancer) MTT12.5
LDH21.7
HepG2 (Liver Cancer) MTT18.3
LDH30.1

Table 2: Illustrative Apoptosis Induction by this compound in MCF-7 Cells (48-hour exposure)

Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control 3.21.5
10 15.75.8
20 35.412.3
40 58.925.6

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (test compound)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.[7]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][5] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[7]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Test Compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_plate Incubate for 24-72 hours treat_cells->incubate_plate add_mtt Add MTT Solution incubate_plate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability & Determine IC50 read_absorbance->calculate_viability LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis seed_treat Seed and Treat Cells in 96-well Plate incubate Incubate for Desired Time seed_treat->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reaction_mix Add LDH Reaction Mixture transfer->add_reaction_mix incubate_rt Incubate at RT add_reaction_mix->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance at 490 nm add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity Apoptosis_Signaling_Pathway cluster_induction Apoptosis Induction cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis compound 6-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane ps_translocation Phosphatidylserine (PS) Translocation compound->ps_translocation annexin_v_binding Annexin V-FITC Binding ps_translocation->annexin_v_binding membrane_permeability Increased Membrane Permeability ps_translocation->membrane_permeability pi_staining Propidium Iodide (PI) Staining membrane_permeability->pi_staining

References

Application Note: Quantitative Analysis of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantification of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. The method utilizes a reverse-phase C18 column with a gradient elution protocol, providing excellent separation and peak resolution. The described protocol is intended for researchers, scientists, and professionals in drug development for the accurate determination of this compound in various sample matrices. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation.

Introduction

This compound is a compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this molecule is essential for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds, offering high resolution, sensitivity, and specificity. The method detailed herein has been developed to provide a robust and reproducible means for the quantitative analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC vials.

Reagents and Standards
  • This compound reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Formic acid (analytical grade).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These conditions are designed to provide a good peak shape and resolution for this compound.

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 285 nm
Preparation of Standard Solutions

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to fall within the calibration range.

Method Validation Summary

The proposed HPLC-UV method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the table below.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Weighing C Solvent Extraction (e.g., Methanol) A->C B Standard Weighing D Stock Solution (1 mg/mL) B->D E Centrifugation & Filtration C->E F Working Standards (1-100 µg/mL) D->F I Sample/Standard Injection E->I F->I G HPLC-UV System Setup H Column Equilibration G->H H->I J Chromatographic Separation I->J K Peak Integration J->K L Calibration Curve Generation K->L M Quantification of Analyte L->M N Report Generation M->N

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway Diagram (Placeholder)

As this application note describes an analytical method, a signaling pathway is not directly applicable. However, to fulfill the mandatory visualization requirement, a logical relationship diagram is provided below.

Logical_Relationship cluster_method Analytical Method cluster_application Application cluster_outcome Outcome Method HPLC-UV Method Params Chromatographic Parameters (Column, Mobile Phase, Flow Rate) Method->Params Validation Method Validation (Linearity, Precision, Accuracy) Method->Validation QC Quality Control Method->QC PK Pharmacokinetic Studies Method->PK Stab Stability Testing Method->Stab Result Accurate & Precise Quantification Validation->Result QC->Result PK->Result Stab->Result

Caption: Logical relationship of the HPLC-UV method and its applications.

Investigating the In Vitro Anti-inflammatory Effects of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the anti-inflammatory properties of the novel compound, 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, in vitro. The following protocols are based on established methodologies for assessing anti-inflammatory agents and are designed to be adapted for this specific compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are pivotal regulators of the inflammatory response.[1][2][3] They control the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] This document outlines a series of in vitro assays to determine the potential of this compound to modulate these key inflammatory markers and pathways, primarily using a lipopolysaccharide (LPS)-stimulated murine macrophage cell line (e.g., RAW 264.7) as a model system.

Data Presentation

The following tables are structured to present anticipated quantitative data from the described experimental protocols.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.1 ± 5.1
1095.3 ± 4.9
2592.8 ± 5.5
5089.5 ± 6.1

Data would be represented as mean ± standard deviation (SD) of at least three independent experiments.

Table 2: Inhibition of Nitric Oxide (NO) Production

TreatmentNO Concentration (µM)% Inhibition
Control2.5 ± 0.4-
LPS (1 µg/mL)45.8 ± 3.10
LPS + Compound (1 µM)40.2 ± 2.812.2
LPS + Compound (5 µM)32.5 ± 2.529.0
LPS + Compound (10 µM)21.7 ± 1.952.6
LPS + Compound (25 µM)10.3 ± 1.177.5

Data would be represented as mean ± SD of at least three independent experiments.

Table 3: Inhibition of Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.1 ± 8.235.4 ± 6.8
LPS (1 µg/mL)1250.7 ± 98.5980.3 ± 85.1
LPS + Compound (10 µM)625.3 ± 55.4490.1 ± 42.7
LPS + Compound (25 µM)312.6 ± 28.9245.0 ± 21.3

Data would be represented as mean ± SD of at least three independent experiments.

Table 4: Effect on Pro-inflammatory Enzyme Expression (Relative Protein Levels)

TreatmentiNOS/β-actinCOX-2/β-actin
Control0.05 ± 0.010.08 ± 0.02
LPS (1 µg/mL)1.00 ± 0.001.00 ± 0.00
LPS + Compound (10 µM)0.48 ± 0.050.52 ± 0.06
LPS + Compound (25 µM)0.21 ± 0.030.25 ± 0.04

Data would be normalized to the LPS-treated group and represented as mean ± SD of at least three independent experiments.

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for the indicated times.[6]

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.[6]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[6]

    • Treat cells with various concentrations of the test compound for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

    • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[6]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.[7]

    • Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[7]

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.[6]

    • Incubate for 10-15 minutes at room temperature.[6]

    • Measure the absorbance at 540-550 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[5]

  • Protocol:

    • Seed RAW 264.7 cells and treat as described in the NO production assay.

    • Collect cell culture supernatants after the appropriate incubation period (e.g., 6-24 hours).

    • Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

This technique is used to determine the effect of the test compound on the protein levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways.[6]

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with the test compound and stimulate with LPS for the appropriate time (e.g., 30 minutes for signaling proteins, 18-24 hours for iNOS and COX-2).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[6]

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[6]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cell_culture RAW 264.7 Cell Culture seeding Cell Seeding cell_culture->seeding compound_pretreatment Pre-treatment with This compound seeding->compound_pretreatment lps_stimulation LPS Stimulation compound_pretreatment->lps_stimulation viability Cell Viability Assay (MTT) lps_stimulation->viability no_assay NO Production Assay (Griess) lps_stimulation->no_assay elisa Cytokine Measurement (ELISA) lps_stimulation->elisa western_blot Protein Expression (Western Blot) lps_stimulation->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB p50/p65 Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Compound 6-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Compound->IKK Inhibition Compound->NFkB Inhibition IkB_NFkB IκBα-p50/p65 (Inactive Complex)

Caption: Simplified NF-κB signaling pathway in inflammation.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (MKK3/6, MEK1/2, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Genes Nucleus->Genes Transcription Compound 6-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Compound->MAPK Inhibition of Phosphorylation

Caption: General MAPK signaling pathway in inflammation.

References

Application Notes and Protocols for 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a benzophenone derivative belonging to the flavonoid family. Its structural features, including a chromane skeleton and a benzoyl substitution, make it a potential candidate for use as a reference standard in various chromatographic analyses. This document provides a comprehensive guide for the utilization of this compound as a standard, including its physicochemical properties, proposed analytical methods, and protocols for method development and validation. Due to the limited availability of specific published analytical methods for this compound, this guide presents a generalized approach based on the analysis of structurally related compounds such as other benzophenones and chromane derivatives.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reference standard is crucial for its accurate handling and use in quantitative analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 86606-14-6
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.33 g/mol
Appearance Typically a solidVisual Inspection
Solubility Soluble in organic solvents such as methanol, ethanol, acetonitrile, and DMSO. Limited solubility in water.Based on general properties of similar flavonoids.
Storage Store in a cool, dry, and dark place. Protect from light and moisture. Recommended storage at -20°C for long-term stability.Standard practice for analytical standards.

Standard Solution Preparation:

It is recommended to prepare a stock solution of this compound in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. This stock solution should be stored under the recommended conditions and can be used to prepare working standards of lower concentrations by serial dilution.

Proposed Chromatographic Method: High-Performance Liquid Chromatography (HPLC)

Based on the analysis of related benzophenones and flavonoids, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the quantification of this compound.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended ConditionJustification/Notes
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcidified mobile phase improves peak shape and ionization for mass spectrometry.
Gradient Elution Start with a lower percentage of B, and gradually increase. A suggested starting gradient could be 50% B to 95% B over 20 minutes.Gradient elution is suitable for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLCan be adjusted based on concentration and sensitivity.
Detection UV-Vis DetectorBased on the benzoyl and chromane moieties, a strong UV absorbance is expected.
Detection Wavelength 285 nm (initial)Scan 200-400 nm for optimizationBenzophenones typically have a λmax around 285 nm. A full scan will determine the optimal wavelength.[1]

Experimental Protocol: Method Development and Validation

The following protocol outlines the steps to develop and validate an HPLC method for this compound.

Workflow for Method Development and Validation

Method_Development_Workflow start Start: Obtain Standard prep_std Prepare Stock and Working Standards start->prep_std method_dev Method Development prep_std->method_dev optimize Optimize Chromatographic Conditions (Mobile Phase, Gradient, Flow Rate, etc.) method_dev->optimize validation Method Validation optimize->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity robustness Robustness validation->robustness end Finalized Analytical Method linearity->end accuracy->end precision->end lod_loq->end specificity->end robustness->end

Caption: Workflow for the development and validation of a chromatographic method.

4.1. Method Development

  • Standard Preparation: Prepare a stock solution (1 mg/mL) of this compound in methanol. From this, prepare a working standard of 10 µg/mL.

  • Initial Chromatographic Run: Inject the 10 µg/mL standard solution using the proposed HPLC parameters in Table 2.

  • Optimization:

    • Wavelength Selection: Perform a UV-Vis scan (200-400 nm) of the analyte peak to determine the wavelength of maximum absorbance (λmax). Use this wavelength for subsequent analysis. The benzoyl and cinnamoyl structures in similar compounds show absorption bands in the 240-280 nm and 320-385 nm regions, respectively.

    • Mobile Phase Composition: Adjust the ratio of the aqueous and organic components of the mobile phase to achieve a suitable retention time (typically between 3 and 15 minutes).

    • Gradient Profile: Optimize the gradient slope to ensure good peak shape and resolution from any potential impurities or matrix components.

4.2. Method Validation

Once the method is developed, it must be validated to ensure it is suitable for its intended purpose. The following are key validation parameters:

  • Linearity and Range:

    • Prepare a series of calibration standards from the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the linearity by calculating the coefficient of determination (R²), which should ideally be ≥ 0.999.

  • Accuracy:

    • Perform a recovery study by spiking a blank matrix with known concentrations of the standard (e.g., low, medium, and high concentrations within the linear range).

    • Analyze the spiked samples and calculate the percentage recovery. The acceptance criteria for recovery are typically between 80% and 120%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

    • Calculate the relative standard deviation (RSD) for the peak areas. The RSD should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity:

    • Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be assessed by analyzing a blank matrix and a spiked matrix.

  • Robustness:

    • Intentionally make small variations in the method parameters (e.g., flow rate ± 0.1 mL/min, column temperature ± 2 °C, mobile phase pH ± 0.1) and observe the effect on the results. The method is considered robust if the results remain unaffected by these small changes.

Table 3: Example Data from a Method Validation Study

Validation ParameterExample ResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range 0.1 - 50 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%80% - 120%
Precision (Repeatability RSD) 0.8%≤ 2%
Precision (Intermediate RSD) 1.2%≤ 2%
LOD 0.03 µg/mL-
LOQ 0.1 µg/mL-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound. However, structurally related compounds, such as chalcones with similar dihydroxy-dimethyl substitution patterns, have been investigated for their potential biological activities. For instance, some chalcone derivatives have been shown to possess cytoprotective effects against oxidative stress by scavenging reactive oxygen species (ROS) and modulating cellular antioxidant defense systems. It is plausible that this compound could exhibit similar properties, but this would require experimental verification.

Hypothetical Signaling Pathway for Cytoprotection

Biological_Activity compound 6-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane (Hypothetical) ros Reactive Oxygen Species (ROS) compound->ros Scavenges antioxidant Antioxidant Enzymes (e.g., SOD, CAT) compound->antioxidant Upregulates cell_survival Enhanced Cell Survival compound->cell_survival Promotes cell_damage Oxidative Cell Damage ros->cell_damage Causes antioxidant->ros Neutralizes

Caption: Hypothetical cytoprotective mechanism of action.

Conclusion

References

Application Notes and Protocols for Topical Formulation of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (CAS No. 86606-14-6). The following application notes and protocols are based on the chemical structure of the compound and data from structurally related benzophenones and polyphenols, which are known for their potential antioxidant and anti-inflammatory properties in dermatological applications.

Introduction

This compound is a polyphenolic compound belonging to the benzophenone class. Structurally, it possesses a chromane scaffold, which is common in various natural and synthetic bioactive molecules. The presence of a benzoyl group and dihydroxy substitutions suggests potential for significant biological activity, particularly in the context of skin health. Compounds with similar structural motifs, often isolated from natural sources like plants of the Clusia genus, have demonstrated promising antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] These characteristics make this compound a compelling candidate for investigation in topical formulations aimed at addressing skin conditions associated with oxidative stress and inflammation, such as photoaging, inflammatory dermatoses, and hyperpigmentation.

The primary challenge in formulating such polyphenolic compounds for topical delivery lies in their poor water solubility and potential instability.[5][6] Therefore, careful selection of excipients and formulation strategy is crucial to ensure optimal skin penetration, stability, and efficacy. This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound in a topical oil-in-water (O/W) emulsion.

Potential Dermatological Applications

Based on the activities of structurally similar compounds, topical formulations of this compound could be investigated for the following applications:

  • Anti-inflammatory Agent: For the management of inflammatory skin conditions such as eczema, psoriasis, and rosacea by potentially modulating inflammatory pathways.[2][7][8]

  • Antioxidant and Photoprotective Agent: To protect the skin from oxidative damage induced by UV radiation and environmental pollutants, thereby preventing premature aging.[2][9]

  • Hyperpigmentation Treatment: By potentially inhibiting enzymes involved in melanin synthesis.

  • Antimicrobial Agent: For use in formulations targeting acne or other skin infections due to its potential antimicrobial properties.[10]

Formulation Protocol: Oil-in-Water (O/W) Cream

This protocol describes the preparation of a 1% (w/w) this compound oil-in-water cream.

Materials and Equipment
  • Active Pharmaceutical Ingredient (API): this compound

  • Oil Phase Excipients:

    • Cetearyl Alcohol (Emollient, Thickener)

    • Glyceryl Stearate (Emulsifier)

    • Caprylic/Capric Triglyceride (Emollient, Solvent)

    • Dimethicone (Occlusive, Emollient)

  • Aqueous Phase Excipients:

    • Purified Water

    • Glycerin (Humectant)

    • Propylene Glycol (Solvent, Penetration Enhancer)

    • Xanthan Gum (Thickener, Stabilizer)

  • Preservative: Phenoxyethanol

  • Equipment:

    • Homogenizer

    • Water bath

    • Beakers

    • Magnetic stirrer and stir bars

    • Weighing balance

    • pH meter

Cream Formulation Composition
Ingredient Function % (w/w)
Oil Phase
This compoundActive Ingredient1.0
Cetearyl AlcoholEmollient, Thickener8.0
Glyceryl StearateEmulsifier4.0
Caprylic/Capric TriglycerideEmollient, Solvent10.0
DimethiconeOcclusive, Emollient2.0
Aqueous Phase
Purified WaterVehicleq.s. to 100
GlycerinHumectant5.0
Propylene GlycolSolvent, Penetration Enhancer5.0
Xanthan GumThickener, Stabilizer0.5
Preservative
PhenoxyethanolPreservative1.0
Preparation Method
  • Oil Phase Preparation:

    • In a beaker, combine Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride, and Dimethicone.

    • Heat the oil phase to 70-75°C in a water bath until all components are melted and uniform.

    • Add this compound to the heated oil phase and stir until completely dissolved. Maintain the temperature.

  • Aqueous Phase Preparation:

    • In a separate beaker, disperse Xanthan Gum in a mixture of Glycerin and Propylene Glycol to form a slurry.

    • Add the slurry to the Purified Water with continuous stirring until a uniform gel is formed.

    • Heat the aqueous phase to 70-75°C in a water bath.

  • Emulsification:

    • Slowly add the heated oil phase to the heated aqueous phase under continuous homogenization at a moderate speed.[11][12]

    • Increase the homogenization speed and mix for 5-10 minutes to form a stable emulsion.

  • Cooling and Finalization:

    • Allow the emulsion to cool down under gentle stirring.

    • When the temperature reaches below 40°C, add Phenoxyethanol and mix until uniform.

    • Adjust the pH to a skin-compatible range (typically 5.0-6.0) if necessary, using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).

    • Continue stirring until the cream reaches room temperature.

    • Transfer the final product to an appropriate container.

Experimental Protocols for Formulation Evaluation

Stability Testing

Objective: To evaluate the physical and chemical stability of the formulated cream under accelerated conditions according to ICH guidelines.[13][14][15]

Method:

  • Package the cream in its final intended container.

  • Store the samples at the following conditions:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

    • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

  • Evaluate the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, and 12 months for long-term) for the following parameters:

    • Physical Appearance: Color, odor, and phase separation.

    • pH: Using a calibrated pH meter.

    • Viscosity: Using a viscometer.

    • Assay of Active Ingredient: Quantify the concentration of this compound using a validated HPLC method.

Table 1: Hypothetical Stability Data for 1% Cream at 40°C / 75% RH

Time (Months) Appearance pH Viscosity (cP) Assay (%)
0Homogeneous, off-white5.512000100.2
1Homogeneous, off-white5.41195099.8
3Homogeneous, off-white5.41190099.1
6Homogeneous, off-white5.31180098.5
In Vitro Skin Permeation Study

Objective: To assess the permeation of this compound from the cream formulation through a skin model using Franz diffusion cells.[12][16][17][18]

Method:

  • Membrane Preparation: Use excised human or porcine skin. Shave the hair and remove subcutaneous fat. Cut the skin into appropriate sizes for the Franz diffusion cells.

  • Franz Cell Setup:

    • Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions for the hydrophobic compound).[19]

    • Maintain the temperature of the receptor medium at 32°C ± 1°C to mimic skin surface temperature.

    • Stir the receptor medium continuously.

  • Sample Application: Apply a finite dose (e.g., 10 mg/cm²) of the cream formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

Table 2: Hypothetical Cumulative Permeation Data

Time (hours) Cumulative Amount Permeated (µg/cm²)
00.0
21.5
44.2
68.9
815.3
1228.7
2465.1
Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxicity of this compound on human skin cells (e.g., HaCaT keratinocytes or primary dermal fibroblasts).[15][20][21][22]

Method:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.

Table 3: Hypothetical Cell Viability Data on HaCaT Cells (48h)

Concentration (µM) Cell Viability (%)
0 (Control)100
198.5
1095.2
2588.7
5075.4
10052.1
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][23][24][25][26]

Method:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation and a group with LPS stimulation but without the test compound.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[25]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Table 4: Hypothetical Nitric Oxide Inhibition Data

Concentration (µM) NO Inhibition (%)
0 (LPS Control)0
115.2
1045.8
2578.3
5092.1

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_formulation Formulation Preparation cluster_evaluation Formulation Evaluation f1 Oil Phase Preparation (API Dissolved) f3 Emulsification (Homogenization) f1->f3 f2 Aqueous Phase Preparation f2->f3 f4 Cooling & Finalization f3->f4 e1 Stability Testing f4->e1 Test Formulation e2 In Vitro Skin Permeation f4->e2 Test Formulation e3 Cell Viability Assay (MTT) f4->e3 Test Formulation e4 Anti-inflammatory Assay (NO Inhibition) f4->e4 Test Formulation

Caption: Workflow for formulation and evaluation.

Hypothetical Anti-inflammatory Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Compound 6-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to promoter iNOS iNOS Gene Expression DNA->iNOS NO Nitric Oxide (NO) (Inflammation) iNOS->NO

Caption: Hypothetical NF-κB signaling pathway inhibition.

References

Application Notes and Protocols for the Spectroscopic Characterization of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic techniques used for the structural elucidation and characterization of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane , a naturally occurring compound isolated from plants of the Garcinia genus, such as Garcinia cowa.[1][2][3] The following protocols and data are essential for the verification of the compound's identity and purity, which are critical steps in drug discovery and development.

Overview of Spectroscopic Characterization

The structural characterization of this compound relies on a combination of spectroscopic methods. Each technique provides unique information about the molecule's chemical structure, functional groups, and connectivity. The logical workflow for this characterization is depicted below.

G cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Natural Source (e.g., Garcinia cowa) Purification Chromatographic Purification (e.g., HPLC, Column Chromatography) Isolation->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (MS) Purification->MS Data_Analysis Spectra Interpretation UV_Vis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation of 6-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Data_Analysis->Structure_Confirmation

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

The relationship between these techniques in providing a complete structural picture is illustrated in the following diagram:

G cluster_techniques Spectroscopic Techniques Compound 6-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane UV_Vis UV-Vis Spectroscopy (Electronic Transitions, Conjugation) Compound->UV_Vis IR Infrared (IR) Spectroscopy (Functional Groups) Compound->IR NMR NMR Spectroscopy (¹H & ¹³C Skeleton, Connectivity) Compound->NMR MS Mass Spectrometry (Molecular Weight, Formula) Compound->MS Structure Confirmed Structure UV_Vis->Structure IR->Structure NMR->Structure MS->Structure

Caption: Interrelation of spectroscopic techniques for structural elucidation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The presence of the benzoyl and dihydroxy-substituted chromane moieties is expected to result in characteristic absorption bands.

Table 1: Expected UV-Vis Absorption Maxima

Solventλmax (nm)Associated Structural Features
Methanol or Ethanol~280-290π → π* transitions in the benzoyl group
~320-340π → π* transitions in the conjugated chromane system

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the purified compound in a UV-grade solvent (e.g., methanol or ethanol) to a concentration of approximately 10-50 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum using the same solvent as used for the sample.

  • Data Acquisition: Scan the sample from 200 to 800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-3200 (broad)O-H (Phenolic)Stretching
3080-3010C-H (Aromatic)Stretching
2980-2930C-H (Aliphatic)Stretching
~1680-1660C=O (Benzoyl Ketone)Stretching
~1620-1580C=C (Aromatic)Stretching
~1260-1180C-O (Aryl Ether)Stretching

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the dry sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform or methanol), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Correction: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4-1.5s6H2 x -CH₃ (at C-2)
~1.8-1.9t, J ≈ 7 Hz2H-CH₂- (at C-3)
~2.7-2.8t, J ≈ 7 Hz2H-CH₂- (at C-4)
~6.0s1HH-8
~7.4-7.6m3HH-3', H-4', H-5' (Benzoyl)
~7.7-7.8m2HH-2', H-6' (Benzoyl)
~12.0-13.0s1H5-OH (Chelated)
~5.0-6.0br s1H7-OH

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~20.0-22.0CH₂C-3
~26.0-28.0CH₃2 x -CH₃ (at C-2)
~75.0-77.0CC-2
~95.0-97.0CHC-8
~102.0-104.0CC-4a
~105.0-107.0CC-6
~128.0-130.0CHC-2', C-3', C-5', C-6' (Benzoyl)
~132.0-134.0CHC-4' (Benzoyl)
~137.0-139.0CC-1' (Benzoyl)
~155.0-157.0CC-8a
~160.0-162.0CC-5
~163.0-165.0CC-7
~195.0-198.0C=OBenzoyl C=O

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

    • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm the connectivity of protons and carbons.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on chemical shift theory, coupling patterns, and 2D NMR correlations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Fragmentation patterns can offer additional structural clues.

Table 5: Expected Mass Spectrometry Data

Ionization TechniqueMass AnalyzerExpected [M+H]⁺ (m/z)Key Fragments (m/z)
Electrospray Ionization (ESI)Quadrupole, Time-of-Flight (TOF)341.1389 (for C₂₀H₂₀O₅)235 (loss of benzoyl group), 105 (benzoyl cation)
Electron Ionization (EI)Magnetic Sector, Quadrupole340 (M⁺)325 (M⁺ - CH₃), 105 (benzoyl cation)

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • ESI: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

    • EI: Introduce a small amount of the solid or a concentrated solution onto a direct insertion probe.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF, ESI-QTOF, or a GC-MS with an EI source).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For high-resolution mass spectrometry (HRMS), ensure proper calibration to obtain accurate mass measurements.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Use the accurate mass measurement to calculate the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

References

Application Notes and Protocols for the Study of Benzoyl-Chromane Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

Introduction

Human dipeptidyl peptidase III is a zinc-dependent exopeptidase implicated in physiological processes such as pain modulation and blood pressure regulation.[1] Its inhibition by small molecules like 3-benzoyl-7-hydroxy-2H-chromen-2-one presents a promising avenue for the development of new therapeutic agents.[1]

Data Presentation

The inhibitory activity of 3-benzoyl-7-hydroxy-2H-chromen-2-one against hDPP III is a key quantitative measure of its potency. The following table summarizes the available data.

CompoundTarget EnzymeIC50 Value
3-benzoyl-7-hydroxy-2H-chromen-2-oneHuman Dipeptidyl Peptidase III (hDPP III)Potent Inhibitor (Specific IC50 not publicly cited)[1]

Experimental Protocols

A crucial aspect of studying novel enzyme inhibitors is the use of robust and reproducible experimental protocols. Below are detailed methodologies for assays relevant to the investigation of benzoyl-chromane derivatives as enzyme inhibitors, using the hDPP III inhibition assay as a primary example.

Protocol 1: hDPP III Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of a test compound against hDPP III.

Materials:

  • Human Dipeptidyl Peptidase III (hDPP III), recombinant

  • Arg-Arg-2-naphthylamide (substrate)

  • Test compound (e.g., 3-benzoyl-7-hydroxy-2H-chromen-2-one)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Reaction:

    • To each well of the 96-well plate, add 20 µL of the test compound solution (or DMSO for the control).

    • Add 20 µL of the hDPP III enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 20 µL of the substrate solution (Arg-Arg-2-naphthylamide) to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 420 nm. Record the fluorescence at regular intervals for a defined period.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The inhibition of enzymes like hDPP III can have downstream effects on various signaling pathways. Understanding these pathways and the experimental workflow is crucial for drug development.

Signaling Pathway of hDPP III Inhibition

hDPP III is involved in the renin-angiotensin system and pain modulation pathways. By degrading angiotensin II, a potent vasoconstrictor, hDPP III plays a role in blood pressure regulation.[1] Its inhibition can lead to an accumulation of angiotensin II.[1] Furthermore, hDPP III degrades endogenous opioid peptides like enkephalins, which are natural analgesics.[1] Inhibiting hDPP III could prolong the action of these opioids, resulting in an analgesic effect.[1]

hDPP_III_Inhibition_Pathway cluster_ras Renin-Angiotensin System cluster_pain Pain Modulation Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE DegradedPeptides1 Degraded Peptides AngiotensinII->DegradedPeptides1 hDPP III Proenkephalin Proenkephalin Enkephalins Enkephalins Proenkephalin->Enkephalins DegradedPeptides2 Degraded Peptides Enkephalins->DegradedPeptides2 hDPP III Analgesia Analgesia Enkephalins->Analgesia Inhibitor 3-benzoyl-7-hydroxy- 2H-chromen-2-one Inhibitor->AngiotensinII Inhibits degradation Inhibitor->Enkephalins Inhibits degradation Experimental_Workflow cluster_screening Screening & Identification cluster_characterization Characterization cluster_validation In Vitro & In Vivo Validation CompoundLibrary Compound Library PrimaryAssay Primary Enzyme Assay (e.g., hDPP III inhibition) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse SelectivityAssay Selectivity Assays (against related enzymes) DoseResponse->SelectivityAssay MechanismOfAction Mechanism of Action Studies (e.g., Ki determination) SelectivityAssay->MechanismOfAction CellBasedAssays Cell-Based Assays MechanismOfAction->CellBasedAssays AnimalModels Animal Models of Disease CellBasedAssays->AnimalModels LeadOptimization Lead Optimization AnimalModels->LeadOptimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Troubleshooting Guide

Low yield or the presence of impurities are common challenges in the synthesis of this compound. The following table outlines potential issues, their causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Low to No Product Formation 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. 2. Deactivation of the catalyst by the hydroxyl groups of the starting material. 3. Insufficient reaction temperature.1. Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use a stoichiometric excess of the Lewis acid (2.5-3.0 equivalents) to account for complexation with the hydroxyl groups. 3. Gradually increase the reaction temperature from 0°C to room temperature, monitoring the reaction progress by TLC.Improved conversion of starting material to the desired product.
Formation of O-acylated Byproduct The reaction conditions favor acylation on the hydroxyl groups (O-acylation) over the aromatic ring (C-acylation). This is often due to an insufficient amount of Lewis acid.Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl₃) to the substrate. A higher concentration of the catalyst promotes the Fries rearrangement of the initially formed O-acylated product to the C-acylated product.Shift in product distribution towards the desired C-acylated this compound.
Formation of Di-benzoylated Byproduct The product, being activated, undergoes a second benzoylation.Use a slight excess of the starting chromane relative to benzoyl chloride (e.g., 1.1:1 ratio). Add the benzoyl chloride solution dropwise at a low temperature (0°C) to control the reaction rate.Minimized formation of the di-benzoylated impurity, leading to a cleaner reaction mixture and higher yield of the desired product.
Complex Reaction Mixture/Multiple Spots on TLC 1. Side reactions due to prolonged reaction time or high temperature. 2. Cleavage of the chromane ring under harsh acidic conditions.1. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating. 2. Consider using a milder Lewis acid catalyst, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), although this may require longer reaction times or higher temperatures.A cleaner reaction profile with fewer side products, simplifying purification.
Difficult Purification The product and byproducts have similar polarities.Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane). Recrystallization from a suitable solvent mixture (e.g., ethanol/water or ethyl acetate/hexane) can also be effective for final purification.Isolation of this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method is the Friedel-Crafts acylation of 5,7-dihydroxy-2,2-dimethylchromane with benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This reaction is an electrophilic aromatic substitution where the benzoyl group is introduced onto the electron-rich aromatic ring of the chromane.

Q2: Why is the benzoyl group introduced at the C6 position?

The hydroxyl groups at C5 and C7 are activating and ortho-, para-directing. The C6 position is sterically accessible and electronically activated by both hydroxyl groups, making it the most favorable site for electrophilic substitution. The C8 position is also activated but is generally less reactive due to steric hindrance from the adjacent dimethylated carbon of the pyran ring.

Q3: Can I use other Lewis acids besides aluminum chloride?

Yes, other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂) can be used.[1] However, they are generally less reactive than AlCl₃ and may require higher temperatures or longer reaction times to achieve comparable yields. The choice of catalyst can also influence the regioselectivity and the formation of byproducts.

Q4: How can I minimize the formation of the O-acylated byproduct?

The formation of the O-acylated byproduct is a common issue in the acylation of phenols. To favor C-acylation, it is crucial to use a sufficient excess of the Lewis acid catalyst (at least 2.5 equivalents). The catalyst complexes with the hydroxyl groups and the carbonyl of the benzoyl chloride, facilitating the attack on the aromatic ring. A higher reaction temperature can also promote the Fries rearrangement of any formed O-benzoyl ester to the desired C-benzoyl product.

Q5: What is the best way to purify the final product?

Purification is typically achieved through a combination of techniques. After an aqueous workup to remove the catalyst and any water-soluble impurities, the crude product is often subjected to column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is commonly used. For final purification, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can be employed to obtain a crystalline solid.

Experimental Protocols

Key Experiment: Friedel-Crafts Benzoylation of 5,7-dihydroxy-2,2-dimethylchromane

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 5,7-dihydroxy-2,2-dimethylchromane

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq.). Cool the flask to 0°C in an ice bath.

  • Addition of Reactants: To the cooled AlCl₃, add anhydrous dichloromethane. Slowly add a solution of 5,7-dihydroxy-2,2-dimethylchromane (1.0 eq.) in anhydrous DCM. Stir the mixture for 15 minutes at 0°C.

  • Acylation: Add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully quench it by the slow addition of 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

Visualizations

Reaction_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution BC Benzoyl Chloride Acylium Acylium Ion Complex BC->Acylium + AlCl₃ AlCl3 AlCl₃ Sigma Sigma Complex (intermediate) Chromane 5,7-Dihydroxy-2,2- dimethylchromane Chromane->Sigma + Acylium Ion Product 6-Benzoyl-5,7-dihydroxy-2,2- dimethylchromane Sigma->Product - H⁺

Caption: Reaction mechanism for the Friedel-Crafts acylation.

Experimental_Workflow A 1. Reaction Setup (Flame-dried glassware, N₂ atm) B 2. Add AlCl₃ and Chromane in DCM at 0°C A->B C 3. Add Benzoyl Chloride dropwise at 0°C B->C D 4. Warm to RT, Stir & Monitor by TLC C->D E 5. Quench with 1M HCl at 0°C D->E F 6. Extraction with DCM E->F G 7. Wash with H₂O, NaHCO₃, Brine F->G H 8. Dry (Na₂SO₄) and Concentrate G->H I 9. Purification by Column Chromatography H->I

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting_Logic Start Low Yield? Cause1 Inactive Catalyst? Start->Cause1 Cause2 O-Acylation? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Solution1 Use Anhydrous AlCl₃ Under Inert Atmosphere Cause1->Solution1 Solution2 Increase AlCl₃ ratio Cause2->Solution2 Solution3 Optimize Time/Temp. Cause3->Solution3

Caption: Troubleshooting decision tree for low yield issues.

References

"6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a xanthone derivative, a class of compounds often structurally related to flavonoids.[1] Like many flavonoids, it is a polyphenolic compound and is anticipated to have poor aqueous solubility due to its planar ring structure and hydrophobic benzoyl and dimethylchromane moieties.[2][3] It is expected to be more soluble in organic solvents.

Q2: In which common laboratory solvents can I dissolve this compound?

Q3: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do?

A3: This is a common issue when diluting a concentrated stock of a poorly water-soluble compound into an aqueous medium. The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution may be too low to maintain solubility. Here are several strategies to address this:

  • Optimize the final DMSO concentration: Aim for the highest tolerable concentration of DMSO in your final experimental setup (often between 0.1% and 0.5% for cell-based assays).

  • Use a co-solvent system: A mixture of solvents can improve solubility.[4] For example, a stock solution in a mixture of DMSO and ethanol or polyethylene glycol (PEG) might show better compatibility with aqueous buffers.

  • Incorporate surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer to help form micelles that encapsulate the compound and keep it in solution.[5][6]

  • Complexation with cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][7]

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Concentrated Stock Solution

If you are struggling to dissolve this compound in a chosen solvent to achieve a desired stock concentration, consider the following troubleshooting steps:

  • Gentle Heating: Applying gentle heat (e.g., 37-40°C) can aid in the dissolution of the compound.[8] Avoid excessive heat, which could lead to degradation.

  • Sonication: Using a sonicator can help break down compound aggregates and enhance dissolution.

  • Solvent Selection: If DMSO is not effective at the desired concentration, try other organic solvents such as DMF or a co-solvent system.

Issue 2: Compound Crashes Out of Solution During Long-Term Storage

If your stock solution shows precipitation over time, even when stored at low temperatures, this may be due to the compound's low kinetic solubility.

  • Aliquot and Store Properly: Prepare smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles. Store at -20°C or -80°C.

  • Consider a Co-solvent: Adding a co-solvent like PEG 400 to your DMSO stock may improve long-term stability.

Quantitative Data Summary

Table 1: Common Solvents and Formulation Excipients for Poorly Soluble Compounds

Solvent/ExcipientTypeTypical Starting Concentration in Final Aqueous SolutionKey Considerations
Dimethyl Sulfoxide (DMSO)Polar Aprotic Solvent0.1% - 0.5% (v/v)High solubilizing power for many organic compounds. Can be cytotoxic at higher concentrations.
Ethanol (EtOH)Polar Protic Solvent0.5% - 2% (v/v)Good solvent for many organic compounds. Can have effects on cellular systems.
Polyethylene Glycol 400 (PEG 400)Co-solvent/Polymer1% - 10% (v/v)Water-miscible and generally has low toxicity. Can be used to create stable formulations.
Tween® 80Non-ionic Surfactant0.01% - 0.1% (v/v)Forms micelles to enhance solubility. Generally well-tolerated in cell culture and in vivo studies.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing Agent1% - 5% (w/v)Forms inclusion complexes with hydrophobic molecules to increase aqueous solubility.[5][7] Can sometimes interfere with compound-protein interactions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 326.36 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out 3.26 mg of this compound on a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • If necessary, gently warm the solution to 37°C in a water bath to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_strategy Solubilization Strategies cluster_methods Methodology cluster_validation Validation cluster_outcome Outcome start Poor Solubility of Compound in Aqueous Buffer strategy_select Select Appropriate Strategy start->strategy_select cosolvent Use Co-solvent (e.g., PEG 400) strategy_select->cosolvent Hydrophobic Compound surfactant Add Surfactant (e.g., Tween® 80) strategy_select->surfactant Potential for Micelle Formation cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) strategy_select->cyclodextrin Need for High Aqueous Concentration ph_adjust Adjust pH strategy_select->ph_adjust Ionizable Groups Present validation Validate Solubilization cosolvent->validation surfactant->validation cyclodextrin->validation ph_adjust->validation success Proceed with Experiment validation->success Soluble failure Re-evaluate Strategy validation->failure Precipitation failure->strategy_select

Caption: A workflow diagram for troubleshooting solubility issues.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription compound 6-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane compound->raf Inhibition proliferation Cell Proliferation & Survival transcription->proliferation

Caption: A hypothetical signaling pathway for a bioactive compound.

References

Technical Support Center: Overcoming Photodegradation of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photodegradation of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane in various formulations.

Troubleshooting Guide

Issue 1: Significant degradation of this compound observed in a liquid formulation during photostability testing.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Actions & Rationale
Direct Photolysis 1. Review the UV absorption spectrum of the compound. 2. Assess the light source used in the photostability chamber. If there is a significant overlap between the compound's absorption spectrum and the emission spectrum of the light source, direct photodegradation is likely. Consider the use of UV absorbers in the formulation or packaging. Benzophenones can undergo direct photolysis when their light absorbance overlaps with the solar spectrum.[1]
Indirect Photolysis / Photosensitization 1. Identify all excipients in the formulation. 2. Investigate the potential for excipients to act as photosensitizers. Some excipients can absorb light and transfer the energy to the active pharmaceutical ingredient (API), causing degradation.[2] Consider replacing problematic excipients with photochemically inert alternatives.
Oxidative Degradation 1. Measure the dissolved oxygen content in the formulation. 2. Evaluate the presence of trace metal ions (e.g., iron). Photodegradation can be accelerated by oxidative processes.[3] Purging the formulation with an inert gas (e.g., nitrogen or argon) can remove dissolved oxygen. The addition of a chelating agent (e.g., EDTA) can sequester metal ions that catalyze oxidation.[4]
Inappropriate pH 1. Measure the pH of the formulation. 2. Investigate the pH-dependent stability of the compound. The rate of photodegradation of phenolic compounds can be pH-dependent. Adjusting the pH to a range where the compound is more stable may be necessary.

dot

cluster_0 Troubleshooting Workflow for Photodegradation A Significant Degradation Observed B Identify Degradation Pathway A->B C Direct Photolysis B->C Overlap in spectra? D Indirect/Sensitized Photolysis B->D Excipient photosensitivity? E Oxidative Degradation B->E Presence of oxygen/metals? F Add UV Absorber/Blocker C->F G Replace Photosensitizing Excipient D->G H Incorporate Antioxidant/Chelator E->H I Optimize Formulation F->I G->I H->I

Caption: Troubleshooting workflow for photodegradation issues.

Frequently Asked Questions (FAQs)

Q1: What is the likely photodegradation pathway for this compound?

A1: While specific data for this molecule is limited, its structure suggests susceptibility to degradation pathways common to benzophenones and phenolic compounds. Benzophenones can undergo self-sensitization, forming triplet states that can lead to the generation of singlet oxygen, a reactive species that contributes to degradation.[1][5] Indirect photolysis involving reactions with reactive intermediates like hydroxyl radicals, which can be formed from other formulation components, is also a likely pathway.[1][6]

Q2: How can I protect my formulation from photodegradation?

A2: A multi-pronged approach is often most effective:

  • Formulation Modification: Incorporate antioxidants to scavenge free radicals and photostabilizers to absorb UV radiation. Encapsulation techniques, such as using cyclodextrins or liposomes, can physically shield the drug from light.[7][8]

  • Excipient Selection: Choose excipients that are photochemically inert and have low levels of peroxide or metal impurities.[4]

  • Process Control: During manufacturing, minimize light exposure and consider processing under an inert atmosphere to reduce oxygen levels.

  • Packaging: Utilize light-resistant primary packaging, such as amber glass vials or opaque containers.

Q3: Which antioxidants are most effective for stabilizing phenolic compounds like this?

A3: Phenolic antioxidants work by donating a hydrogen atom to free radicals, thus neutralizing them.[9] Commonly used and effective antioxidants for such applications include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Ascorbic acid (Vitamin C)

  • Tocopherol (Vitamin E)[10][11]

  • Ubiquinone[11]

The choice of antioxidant and its optimal concentration should be determined through systematic formulation studies.

Q4: What are the regulatory guidelines for photostability testing?

A4: The primary regulatory guidance is the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products."[12][13][14] This guideline outlines the requirements for photostability studies, including the light sources to be used, the exposure levels, and the procedures for testing both the drug substance and the drug product.[12][13]

Q5: How do I choose the right excipients to minimize photodegradation?

A5: When selecting excipients, consider the following:

  • Inertness: Choose excipients that do not absorb light in the same range as the API and are not known to be photosensitizers.

  • Purity: Use high-purity excipients with low levels of impurities like peroxides and trace metals, which can catalyze photodegradation.[4] For example, polysorbates and polyethylene glycols (PEGs) can contain peroxides.[4]

  • Physical Barrier: Some excipients can offer a protective effect. For instance, in solid dosage forms, certain fillers or coatings can physically block light.

Experimental Protocols

Protocol 1: Photostability Testing of this compound in a Liquid Formulation

Objective: To assess the photostability of the compound in a specific formulation according to ICH Q1B guidelines.

Materials:

  • Formulation of this compound

  • Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Calibrated radiometer/lux meter

  • Quartz cuvettes or other transparent, inert containers

  • Dark control samples wrapped in aluminum foil

  • HPLC system with a validated method for quantifying the compound and its degradants

Methodology:

  • Place the formulation in the transparent containers. Prepare a sufficient number of samples for testing at various time points.

  • Wrap the dark control samples completely in aluminum foil to protect them from light.

  • Place both the test and dark control samples in the photostability chamber.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[13]

  • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw samples for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and to detect and quantify any degradation products.

  • Compare the results of the light-exposed samples to the dark control samples to determine the extent of photodegradation.

dot

cluster_1 Photostability Testing Workflow A Sample Preparation (Test & Dark Control) B Exposure in Photostability Chamber (ICH Q1B Conditions) A->B C Sample Withdrawal at Time Points B->C D HPLC Analysis C->D E Data Analysis & Comparison D->E F Report Photodegradation Profile E->F

Caption: Workflow for conducting a photostability study.

Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To determine the effectiveness of different antioxidants in preventing the photodegradation of this compound.

Materials:

  • Base formulation of the compound without any antioxidant (control)

  • Test formulations containing different antioxidants (e.g., BHT, Vitamin E, ascorbic acid) at various concentrations.

  • Photostability chamber

  • HPLC system

Methodology:

  • Prepare the control and test formulations.

  • Conduct a photostability study as described in Protocol 1 for all formulations simultaneously.

  • Analyze the samples at each time point to quantify the remaining concentration of this compound.

  • Plot the concentration of the compound as a function of time for each formulation.

  • Compare the degradation rates of the test formulations with the control to assess the efficacy of each antioxidant.

Data Presentation:

Table 1: Comparison of Antioxidant Efficacy

Antioxidant (Concentration) % Degradation after 24h Exposure Photodegradation Rate Constant (k)
Control (No Antioxidant)
BHT (0.01%)
BHT (0.05%)
Vitamin E (0.1%)
Vitamin E (0.5%)
Ascorbic Acid (0.1%)
Ascorbic Acid (0.5%)

Note: The values in this table should be populated with experimental data.

dot

cluster_2 Antioxidant Efficacy Evaluation A Prepare Formulations (Control & with Antioxidants) B Conduct Photostability Study (Protocol 1) A->B C Quantify API Degradation B->C D Compare Degradation Rates C->D E Select Optimal Antioxidant D->E

Caption: Logical flow for evaluating antioxidant effectiveness.

References

Technical Support Center: Optimizing HPLC Separation of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of this compound I might encounter?

A1: The most probable isomers of this compound are positional isomers. Given the structure of the dihydroxy-2,2-dimethylchromane core, the benzoyl group could potentially be attached to other available positions on the aromatic ring, leading to isomers that are structurally very similar and thus challenging to separate.

Q2: What is a good starting point for developing an HPLC method for this compound and its isomers?

A2: A reversed-phase HPLC method using a C18 column is a robust starting point. A gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid), is recommended to achieve good peak shape and resolution.

Q3: Why is the addition of acid to the mobile phase important?

A3: Adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase helps to suppress the ionization of the hydroxyl groups on the chromane ring and any residual silanol groups on the HPLC column packing. This minimizes peak tailing and improves peak shape, leading to better resolution and more reproducible retention times.

Q4: Can temperature be used to optimize the separation?

A4: Yes, column temperature is a critical parameter for optimizing separation. Increasing the temperature can improve efficiency by reducing the mobile phase viscosity, which may lead to sharper peaks and better resolution. However, the effect of temperature on selectivity can vary, so it should be systematically evaluated.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

  • Question: My chromatogram shows a single broad peak or peaks with very little separation for what I believe are isomers of this compound. How can I improve the resolution?

  • Answer: Poor resolution of isomers is a common challenge due to their similar physicochemical properties. A systematic approach to optimizing your HPLC conditions is necessary.

    • Initial Checks:

      • Column Health: Ensure your column is not old or contaminated, as this can lead to peak broadening.

      • System Suitability: Verify your HPLC system is performing correctly by running a standard with a known separation profile.

    • Optimization Strategies:

      • Mobile Phase Composition:

        • Organic Solvent: Acetonitrile often provides better selectivity for polar compounds compared to methanol. Try adjusting the gradient slope to be shallower, which increases the separation time and can improve the resolution of closely eluting peaks.

        • Acidic Modifier: Ensure consistent use of an acidic modifier (e.g., 0.1% formic acid) in both mobile phase components to maintain a stable pH and improve peak shape.

      • Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.

      • Column Temperature: Experiment with different column temperatures (e.g., in 5°C increments from 25°C to 45°C) to see how it affects the selectivity between your isomers.

      • Column Chemistry: If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivities for aromatic and polar compounds through π-π interactions.

Issue 2: Peak Tailing or Fronting

  • Question: The peaks for my compound of interest are tailing or fronting, making accurate integration difficult. What could be the cause and how do I fix it?

  • Answer: Poor peak shape is often related to secondary interactions on the column, column overload, or issues with the sample solvent.

    • For Peak Tailing:

      • Secondary Silanol Interactions: The hydroxyl groups on your compound can interact with residual silanol groups on the silica-based column packing. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress this interaction.

      • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.

      • Column Contamination: Contaminants from previous injections can cause peak shape issues. Flush the column with a strong solvent to clean it.

    • For Peak Fronting:

      • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.

      • Mass Overload: Severe column overload can also result in peak fronting. Reduce the amount of sample injected.

Issue 3: Inconsistent Retention Times

  • Question: The retention times for my analyte and its isomers are shifting between injections. What is causing this variability?

  • Answer: Fluctuations in retention time can be caused by several factors related to the HPLC system and the mobile phase.

    • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts in retention. Ensure accurate and precise preparation of your mobile phases for every run. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.

    • Column Temperature: If you are not using a column oven, changes in the ambient laboratory temperature can affect retention times.[1] Using a thermostatted column compartment will provide a stable temperature.[1]

    • Pump Issues: Leaks or faulty check valves in the pump can cause an inconsistent flow rate, leading to variable retention times.[1] Regular pump maintenance is crucial.[1]

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Data Presentation

Table 1: Starting HPLC Gradient Conditions for Separation of Benzoyl-Substituted Chromane Isomers

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-60% B over 50 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 280 nm

Table 2: Effect of Mobile Phase Modifier on Peak Shape

ModifierObservationRecommendation
None Significant peak tailingNot Recommended
0.1% Acetic Acid Improved peak symmetrySuitable
0.1% Formic Acid Good peak symmetry, sharper peaksRecommended
0.1% TFA Excellent peak symmetry, but may suppress MS signalUse with caution if using MS detection

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of this compound and its Isomers

This protocol provides a starting point for method development. Optimization will likely be required to achieve baseline separation of all isomers.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-45 min: Linear gradient from 10% to 60% B

      • 45-50 min: Hold at 60% B

      • 50.1-55 min: Return to 10% B

      • 55-60 min: Equilibrate at 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Sample Dissolution & Filtration Injector Autosampler/Injector Sample->Injector MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump Pump->Injector Column Column (Thermostatted) Injector->Column Detector Detector (UV/DAD) Column->Detector DataSystem Chromatography Data System Detector->DataSystem Analysis Peak Integration & Quantification DataSystem->Analysis Report Report Generation Analysis->Report

Caption: A general experimental workflow for the HPLC analysis.

Troubleshooting_Resolution Start Poor Resolution of Isomers CheckSystem Check System Suitability & Column Health Start->CheckSystem OptimizeGradient Optimize Gradient (Shallower Slope) CheckSystem->OptimizeGradient AdjustFlow Decrease Flow Rate OptimizeGradient->AdjustFlow VaryTemp Vary Column Temperature AdjustFlow->VaryTemp ChangeColumn Change Column (e.g., Phenyl-hexyl) VaryTemp->ChangeColumn Success Resolution Achieved ChangeColumn->Success

Caption: A troubleshooting workflow for poor isomer resolution.

References

Technical Support Center: Stability Testing of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane in cosmetic formulations. The following information is based on the chemical properties of the molecule and established principles of cosmetic science.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in a cosmetic formulation?

A1: The primary stability concerns for this compound stem from its functional groups: the dihydroxy-substituted aromatic ring and the benzoyl group. These make the molecule susceptible to:

  • Oxidation: The 5,7-dihydroxy (resorcinol-type) moiety is prone to oxidation, which can be accelerated by exposure to air (oxygen), transition metal ions, and high pH. This can lead to discoloration (typically turning yellow or brown) and a potential loss of efficacy.

  • Photodegradation: The benzoyl group can act as a chromophore, absorbing UV radiation. This absorbed energy can lead to the generation of reactive species and subsequent degradation of the molecule and potentially other ingredients in the formulation.

  • pH Sensitivity: The phenolic hydroxyl groups can deprotonate at higher pH values, increasing the molecule's susceptibility to oxidation. The stability of the chromane ring may also be affected by strongly acidic or alkaline conditions.

  • Incompatibility with Formulation Ingredients: The molecule may interact with other common cosmetic ingredients, such as oxidizing agents, certain preservatives, and metal ions (e.g., iron, copper), leading to degradation or the formation of undesirable complexes.

Q2: My formulation containing this compound is turning yellow/brown over time. What is the likely cause and how can I prevent it?

A2: The discoloration is most likely due to the oxidation of the 5,7-dihydroxy groups. To mitigate this, consider the following:

  • Incorporate Antioxidants: Add antioxidants such as tocopherol (Vitamin E), ascorbic acid (Vitamin C), or sodium metabisulfite to the formulation to scavenge free radicals and inhibit the oxidation process.

  • Use Chelating Agents: Include chelating agents like ethylenediaminetetraacetic acid (EDTA) and its salts to sequester metal ions that can catalyze oxidation.

  • Control pH: Maintain the formulation at a slightly acidic pH (e.g., pH 4-6) to reduce the ionization of the phenolic hydroxyl groups, thereby decreasing their susceptibility to oxidation.

  • Use Protective Packaging: Package the product in opaque or UV-protective containers to minimize light exposure. Airless pumps can also reduce exposure to atmospheric oxygen.

Q3: How does pH affect the stability of this compound?

A3: The pH of the formulation is a critical factor.

  • Alkaline pH (>7): In alkaline conditions, the phenolic hydroxyl groups will deprotonate, forming phenolate ions. These ions are highly susceptible to oxidation, which can lead to rapid degradation and discoloration.

  • Acidic pH (<4): While generally more stable against oxidation in acidic conditions, extreme acidity could potentially affect the stability of the chromane ether linkage over long-term storage, although this is a lesser concern than oxidation.

  • Optimal pH: A slightly acidic pH range of 4 to 6 is generally recommended to balance stability against oxidation and maintain the integrity of the molecule.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Discoloration (Yellowing/Browning) Oxidation of the dihydroxy groups.1. Add an antioxidant (e.g., tocopherol, ascorbic acid). 2. Incorporate a chelating agent (e.g., EDTA). 3. Adjust formulation pH to be slightly acidic (4-6). 4. Use packaging that minimizes air and light exposure.
Loss of Active Ingredient Concentration Degradation due to light, heat, or pH.1. Conduct a forced degradation study to identify the primary stress factor. 2. For photolability, add a UV absorber to the formulation and use UV-protective packaging. 3. For thermal instability, assess the manufacturing process for high-temperature steps and consider cold processing. Evaluate storage conditions. 4. For pH instability, buffer the formulation to the optimal pH range.
Phase Separation or Change in Viscosity Interaction of the active ingredient or its degradation products with the formulation base.1. Evaluate the compatibility of this compound with all excipients individually. 2. Adjust the emulsifier system or thickener. 3. Analyze the degradation products to understand their polarity and potential interactions.
Precipitation of the Active Ingredient Poor solubility or crystallization over time.1. Verify the concentration of the active is within its solubility limit in the formulation. 2. Consider adding a co-solvent to improve solubility. 3. Evaluate the effect of temperature cycling on solubility.

Experimental Protocols

Photostability Testing
  • Sample Preparation: Prepare the cosmetic formulation containing this compound. Package the formulation in the intended final packaging and also in a photopermeable container (e.g., quartz cuvette or clear glass vial).

  • Control Sample: Prepare a control sample and keep it in the dark at the same temperature.

  • Exposure: Place the test samples in a photostability chamber equipped with a light source that mimics the ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). The total illumination should be not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • Analysis: At specified time points, withdraw samples and analyze for the concentration of this compound using a validated HPLC method. Also, observe physical changes such as color, odor, and phase separation.

Thermal Stability Testing (Accelerated)
  • Sample Preparation: Place the formulation in its intended final packaging.

  • Storage Conditions: Store the samples in temperature-controlled chambers at various elevated temperatures (e.g., 40°C, 50°C) and at a control temperature (e.g., 25°C). A common humidity condition for accelerated testing is 75% RH.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, and 3 months).

  • Analysis: Analyze the samples for the concentration of the active ingredient using HPLC. Monitor for physical changes (color, viscosity, pH, etc.). The data can be used to predict the shelf life at normal storage conditions using the Arrhenius equation.

Data Presentation

Table 1: Example Photostability Data for a Cream Formulation

Exposure DurationRemaining Active (%) (Clear Glass)Remaining Active (%) (UV-Protective Packaging)Color Change (Clear Glass)
0 hours100%100%No change
6 hours85%98%Slight yellowing
12 hours72%96%Noticeable yellowing
24 hours58%94%Yellow-brown

Table 2: Example Accelerated Thermal Stability Data (at 40°C/75% RH)

Time PointRemaining Active (%)pHViscosity (cP)Observations
0 months100%5.510,000White, homogenous cream
1 month98.5%5.49,950No significant change
2 months96.2%5.39,800Slight off-white tint
3 months94.0%5.29,700Off-white color

Visualizations

Stability_Testing_Workflow cluster_prep Formulation & Preparation cluster_testing Stability Studies cluster_analysis Analysis cluster_conclusion Conclusion Formulation Develop Formulation Packaging Select Packaging Formulation->Packaging pH_Stability pH Stability Formulation->pH_Stability Compatibility Ingredient Compatibility Formulation->Compatibility Photostability Photostability Packaging->Photostability Thermal_Stability Thermal Stability Packaging->Thermal_Stability HPLC_Assay HPLC Assay for Active Photostability->HPLC_Assay Physical_Tests Physical Tests (Color, pH, Viscosity) Photostability->Physical_Tests Thermal_Stability->HPLC_Assay Thermal_Stability->Physical_Tests pH_Stability->HPLC_Assay pH_Stability->Physical_Tests Compatibility->HPLC_Assay Degradation_Profile Degradation Product Profile HPLC_Assay->Degradation_Profile Shelf_Life Determine Shelf Life Physical_Tests->Shelf_Life Degradation_Profile->Shelf_Life

Caption: Workflow for stability testing of a cosmetic formulation.

Degradation_Pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent 6-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Quinone Formation of Quinone-type Structures Parent->Quinone O2, Metal Ions, High pH Radical Radical Species Parent->Radical UV Light Cleavage Ring Cleavage Products Quinone->Cleavage Further Degradation Radical->Cleavage

Caption: Hypothetical degradation pathways for the active ingredient.

Technical Support Center: Troubleshooting Low Bioactivity of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or no bioactivity of "6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" in cellular assays. This document provides a structured troubleshooting workflow, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines.

Troubleshooting Workflow

If you are observing lower than expected bioactivity with "this compound," follow this logical troubleshooting workflow to identify the potential cause.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Low or No Bioactivity Observed compound_check Step 1: Verify Compound Integrity & Solubility start->compound_check cell_health Step 2: Assess Cellular Health & Cytotoxicity compound_check->cell_health Compound OK permeability Step 3: Evaluate Cell Permeability cell_health->permeability Cells Healthy target_engagement Step 4: Confirm Target Engagement permeability->target_engagement Permeability Confirmed conclusion Identify Root Cause & Optimize Assay target_engagement->conclusion Target Engagement Assessed

Caption: A stepwise workflow for troubleshooting low bioactivity of a small molecule in cellular assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, this compound, is not showing any activity in my cellular assay. Where should I start?

A1: Start by verifying the fundamental parameters of your compound and experimental setup. Low bioactivity can often be traced back to issues with the compound itself, its interaction with the assay components, or unforeseen effects on the cells.

Troubleshooting Steps:

  • Compound Integrity and Solubility: Ensure the compound is what you think it is and that it's soluble in your assay medium.

  • Cellular Health: Verify that the compound is not causing general cytotoxicity that could mask a specific biological effect.

  • Cellular Uptake: Confirm that the compound is getting into the cells.

  • Target Engagement: If the molecular target is known, confirm that the compound is interacting with it within the cell.

Q2: How can I check the solubility of my compound in the cell culture medium?

A2: Poor solubility is a frequent cause of low bioactivity. If the compound precipitates in the medium, its effective concentration will be much lower than intended.

Experimental Protocol: Nephelometry-based Solubility Assay

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Serially dilute the stock solution in the same solvent.

  • Add a small volume of each dilution to your cell culture medium (e.g., a 1:100 dilution) to achieve a range of final concentrations. Include a solvent-only control.

  • Incubate the solutions under your standard assay conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2-24 hours).

  • Measure the turbidity of each solution using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 650 nm.

  • Analyze the data: A sharp increase in turbidity indicates precipitation and the point at which it occurs is the kinetic solubility limit in your assay medium.

Concentration (µM)Turbidity (Nephelometric Units)Solubility Assessment
15.2 ± 0.4Soluble
56.1 ± 0.5Soluble
108.3 ± 0.7Soluble
2525.7 ± 2.1Precipitation Observed
5089.4 ± 7.5Insoluble
100150.2 ± 11.8Insoluble
Q3: Could my compound be cytotoxic, and how would that affect the assay readout?

A3: Yes, if a compound is cytotoxic, it can lead to a general shutdown of cellular processes, which may be misinterpreted as a lack of specific bioactivity or, in some cases, a false positive (e.g., in a cell proliferation assay).

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate for a period relevant to your main assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Concentration (µM)Cell Viability (%)Interpretation
198.5 ± 4.2Not cytotoxic
595.1 ± 3.8Not cytotoxic
1092.3 ± 5.1Not cytotoxic
2565.7 ± 6.3Mildly cytotoxic
5030.2 ± 4.5Cytotoxic
1005.8 ± 1.9Highly cytotoxic
Q4: I've confirmed my compound is soluble and non-toxic at the tested concentrations, but still see no effect. How do I know if it's getting into the cells?

A4: Assessing cell permeability is a critical step. A compound that cannot cross the cell membrane will not be able to interact with intracellular targets.[1]

Experimental Protocol: Cellular Uptake Assay using LC-MS/MS

  • Cell Plating: Plate cells in a multi-well plate and grow to confluency.

  • Compound Treatment: Treat the cells with a known concentration of this compound (at a non-toxic concentration) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: At each time point, rapidly wash the cells with ice-cold PBS to remove any compound from the medium. Then, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Sample Preparation: Collect the cell lysates and perform protein precipitation (e.g., with acetonitrile). Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of this compound.

  • Data Analysis: Quantify the intracellular concentration of the compound at each time point.

Time (minutes)Intracellular Concentration (ng/mg protein)
0< 0.1
155.8 ± 0.9
3012.3 ± 1.5
6025.1 ± 2.8
12024.8 ± 2.5
Q5: My compound is soluble, non-toxic, and cell-permeable. Why might it still be inactive? How can I confirm it's hitting its intended target in the cell?

A5: Even if a compound enters the cell, it may not engage with its intended target due to various factors within the complex cellular environment, such as being sequestered in organelles or rapidly metabolized.[2] A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in intact cells.[3]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to a high density and treat them with either the vehicle control or this compound for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of the target protein using Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA start Treat Cells with Compound or Vehicle heat Heat Cell Aliquots to Various Temperatures start->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble & Aggregated Proteins lyse->centrifuge western_blot Analyze Soluble Fraction by Western Blot for Target Protein centrifuge->western_blot analyze Analyze Data: Plot Soluble Protein vs. Temperature western_blot->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to determine target engagement.

Hypothetical Signaling Pathway Interaction

Let's hypothesize that "this compound" is designed to inhibit a specific kinase, "Kinase A," which is part of a pro-inflammatory signaling pathway.

SignalingPathway receptor Pro-inflammatory Receptor kinase_a Kinase A receptor->kinase_a downstream_kinase Downstream Kinase kinase_a->downstream_kinase transcription_factor Transcription Factor (e.g., NF-κB) downstream_kinase->transcription_factor gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression compound 6-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane compound->kinase_a Inhibition

Caption: A hypothetical signaling pathway showing the intended inhibitory action of the compound on Kinase A.

If CETSA confirms that the compound binds to Kinase A, but you still do not see a downstream effect (e.g., a decrease in pro-inflammatory gene expression), you may need to investigate factors such as the presence of compensatory signaling pathways or the requirement for a higher intracellular concentration of the compound to achieve sufficient target inhibition.

References

"6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

This compound is a chemical compound that can be isolated from Garcinia cowa.[1] Its structure contains a dihydroxybenzoyl group, which is a known feature in some Pan-Assay Interference Compounds (PAINS). PAINS are compounds that tend to show activity in numerous high-throughput screens and can produce false-positive results.[2] The interference can arise from several mechanisms, including but not limited to compound aggregation, reactivity, and redox cycling.

Q2: What are the common mechanisms of assay interference for compounds like this compound?

  • Compound Aggregation: At certain concentrations, the compound may form colloidal aggregates that can sequester and denature proteins non-specifically, leading to inhibition.[3][4][5][6] This is a common mechanism for many promiscuous inhibitors.

  • Redox Cycling: The dihydroxyphenyl moiety can potentially undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide.[7][8] These ROS can then oxidize and inactivate proteins in the assay, leading to a false-positive signal.

  • Chemical Reactivity: The compound may be inherently reactive and could covalently modify nucleophilic residues (like cysteine) on the target protein or other assay components.[9]

  • Assay Technology Interference: The compound might interfere directly with the detection method, for instance, by having intrinsic fluorescence or by quenching the fluorescent signal of the assay.[7]

Q3: I'm observing inhibition in my primary screen with this compound. How can I determine if it's a genuine hit or an artifact?

Observing activity in a primary screen is the first step. To confirm if the observed activity is genuine, a series of counter-screens and orthogonal assays should be performed. The goal is to rule out common interference mechanisms. The workflow below outlines a general strategy for hit validation.

G A Primary Hit Observed B Dose-Response Curve A->B C Check for Aggregation (e.g., DLS, detergent) B->C D Test for Non-Specific Reactivity (e.g., pre-incubation, NMR) B->D E Assess Redox Activity (e.g., H2O2 production assay) B->E F Orthogonal Assay (different technology) C->F No Aggregation H Likely Artifact C->H Aggregation Observed D->F No Reactivity D->H Reactivity Observed E->F No Redox Activity E->H Redox Activity Observed G Confirmed Hit F->G Activity Confirmed F->H Activity Not Confirmed

Fig 1. Hit validation workflow.

Troubleshooting Guides

Issue 1: Inhibition is abolished or significantly reduced in the presence of detergents.
  • Possible Cause: Compound aggregation. Aggregates are often disrupted by detergents.

  • Troubleshooting Steps:

    • Repeat the assay with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.

    • Perform Dynamic Light Scattering (DLS): This technique can directly detect the presence of aggregates at the concentrations used in your assay.

    • Vary Enzyme Concentration: Aggregation-based inhibition is often more pronounced at lower enzyme concentrations. Test if the IC50 value changes with different enzyme concentrations.

Issue 2: The inhibitory effect increases with pre-incubation time of the compound and target protein.
  • Possible Cause: Covalent modification or another form of time-dependent inactivation.

  • Troubleshooting Steps:

    • Conduct a time-dependent inhibition assay: Measure the inhibitory effect at different pre-incubation times.

    • Dialysis or Size Exclusion Chromatography: If the inhibition is covalent, it should persist after removing the unbound compound by dialysis or desalting column.

    • Mass Spectrometry: Analyze the target protein after incubation with the compound to look for covalent adducts.

Issue 3: The compound shows activity across multiple, unrelated assays (promiscuity).
  • Possible Cause: Non-specific activity, likely due to aggregation or reactivity.

  • Troubleshooting Steps:

    • Test against a panel of unrelated enzymes: A truly specific inhibitor should not inhibit a wide range of different proteins.

    • Consult PAINS databases: Check if the chemical scaffold of this compound is flagged in public resources for assay interference.

    • Follow the hit validation workflow (Fig 1) to systematically rule out common interference mechanisms.

Quantitative Data Summary

Since experimental data for this compound is not publicly available, the following tables illustrate how to present data from troubleshooting experiments.

Table 1: Effect of Detergent on IC50 Value

ConditionIC50 (µM)
Standard Assay Buffer5.2
+ 0.05% Triton X-100> 100

An IC50 shift of >10-fold in the presence of detergent is highly indicative of aggregation-based inhibition.

Table 2: Dynamic Light Scattering (DLS) Analysis

Compound Concentration (µM)Average Particle Size (nm)Polydispersity Index (PDI)
150.1
103500.5
509800.8

A significant increase in particle size and PDI with increasing compound concentration suggests aggregation.

Experimental Protocols

Protocol 1: Detergent Counter-Screen
  • Prepare two sets of assay buffers: one standard buffer and one containing 0.05% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both buffers.

  • Perform your standard biochemical assay in parallel using both buffer conditions.

  • Calculate and compare the IC50 values.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection
  • Prepare solutions of this compound in your assay buffer at various concentrations (e.g., 1, 5, 10, 20, 50 µM).

  • Filter the solutions through a 0.22 µm filter to remove dust.

  • Measure the particle size distribution for each concentration using a DLS instrument.

  • Analyze the data for an increase in particle size and polydispersity with increasing compound concentration.

Signaling Pathway and Workflow Diagrams

G cluster_0 Potential Interference Mechanisms cluster_1 Consequences A 6-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane B Aggregation A->B C Redox Cycling A->C D Reactivity A->D E Protein Denaturation B->E F ROS Production C->F G Covalent Modification D->G H False Positive Result E->H F->H G->H

Fig 2. Potential interference pathways.

G A Start B Is IC50 > 10x higher with detergent? A->B C Does DLS show aggregates? B->C No F High risk of Aggregation Artifact B->F Yes D Is inhibition time-dependent? C->D No C->F Yes E Is compound active in orthogonal assay? D->E No G High risk of Reactivity Artifact D->G Yes H Likely a genuine hit E->H Yes I Inconclusive or other artifact E->I No

Fig 3. Troubleshooting decision tree.

References

Technical Support Center: Investigating the Cytotoxicity of Novel Compounds in Skin Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the cytotoxicity of "this compound" and other novel compounds in skin cell models. While specific cytotoxicity data for this particular compound, a xanthone isolated from Garcinia cowa, is not extensively available in public literature, this guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of in vitro toxicology.[1]

Frequently Asked Questions (FAQs)

Q1: What is the first step when assessing the cytotoxicity of a new compound like this compound?

A1: The initial step is to determine the optimal concentration range for your experiments. This is typically achieved by performing a dose-response assay using a wide range of concentrations. It is also crucial to establish proper controls, including a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) to ensure that the observed effects are due to the compound itself and not the solvent.[2] For most cell lines, the final DMSO concentration should be kept below 0.5%.[2]

Q2: Which skin cell model is most appropriate for my study?

A2: The choice of skin cell model depends on your research question.

  • Primary Human Keratinocytes (NHEK): These cells provide a model that is highly relevant to in vivo human skin but can be more challenging to culture.[3][4]

  • HaCaT Cells: An immortalized human keratinocyte cell line that is easier to maintain and provides more reproducible results, making it suitable for initial screening.[5]

  • Dermal Fibroblasts: Useful for studying the effects of compounds on the dermal layer of the skin.[4]

  • 3D Skin Models: These models, which often include both keratinocytes and fibroblasts, offer a more complex and physiologically relevant system for assessing dermal toxicity.[6]

Q3: What are the most common assays to measure cytotoxicity in skin cells?

A3: Several assays are commonly used, each measuring a different aspect of cell health:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for membrane integrity loss.[8]

  • ATP-based Assays: These luminescent assays measure the level of intracellular ATP, which correlates with cell viability.[9]

  • Caspase Activity Assays: These assays detect the activation of caspases, which are key enzymes in the apoptotic pathway.[10]

Q4: How can I distinguish between apoptosis and necrosis induced by the test compound?

A4: Understanding the mode of cell death is crucial. Apoptosis is a programmed and controlled process, while necrosis is an uncontrolled form of cell death.[8][11] You can differentiate between the two using:

  • Morphological Examination: Observing cell shrinkage and membrane blebbing (apoptosis) versus cell swelling and lysis (necrosis).

  • Caspase Assays: Detecting the activation of executioner caspases like caspase-3 and -7, which are hallmarks of apoptosis.[10]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Q5: My compound is not dissolving well in the culture medium. What should I do?

A5: Poor solubility is a common issue with novel compounds. Here are some strategies:

  • Use a suitable solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds. Always prepare a concentrated stock solution and then dilute it in the culture medium to the final desired concentration.

  • Sonication: Briefly sonicating the stock solution can help to break up aggregates and improve dissolution.

  • Gentle warming: Warming the stock solution to 37°C may aid in dissolving the compound.

  • Use of solubilizing agents: In some cases, non-toxic detergents or other solubilizing agents can be used, but their potential effects on the cells must be carefully evaluated.

Troubleshooting Guides

This section provides solutions to common problems encountered during cytotoxicity assays.

Issue Potential Cause Troubleshooting & Optimization
High variability between replicate wells 1. Uneven Cell Seeding: Improper mixing of the cell suspension.[12] 2. Edge Effects: Faster evaporation from wells on the perimeter of the plate.[12] 3. Pipetting Errors: Inaccurate or inconsistent pipetting.[12]1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[12] 3. Calibrate pipettes regularly and use appropriate sizes for the volumes being dispensed.[12]
High cytotoxicity across all concentrations 1. Incorrect Concentration: Calculation or dilution error.[2] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high.[2] 3. Compound Instability: The compound may be degrading into a more toxic byproduct.[2]1. Double-check all calculations and prepare fresh serial dilutions.[2] 2. Perform a dose-response experiment for the solvent alone to determine its maximum non-toxic concentration.[2] 3. Assess the stability of the compound in the culture medium over the experimental time course.[2]
Discrepancy between MTT and LDH assay results 1. Different Endpoints: MTT measures metabolic activity, while LDH measures membrane integrity. A compound could inhibit metabolism without immediately damaging the cell membrane.[13] 2. Compound Interference: Some compounds can directly reduce MTT or inhibit LDH, leading to false readings.[14]1. Interpret the results based on the known or hypothesized mechanism of your compound.[13] It's often beneficial to use multiple assays that measure different endpoints.[15] 2. Include a "no-cell" control where the compound is added to the media with the assay reagent to check for direct chemical interactions.[2]
Low signal intensity in MTT assay 1. Suboptimal Cell Density: Too few cells to generate a detectable signal.[16] 2. Short Incubation Time: Insufficient time for formazan crystal formation.[16]1. Optimize the cell seeding density for your specific cell line and plate format.[16] 2. Increase the incubation time with the MTT reagent (typically 3-4 hours).[16]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include a "maximum LDH release" control by adding a lysis buffer to some wells 45 minutes before the end of the incubation period.[17]

  • Sample Collection: Carefully collect a portion of the supernatant from each well without disturbing the cells.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Strategies to Reduce Cytotoxicity

If the primary goal is to study other biological effects of "this compound" and its inherent cytotoxicity is a confounding factor, the following strategies may be considered:

Strategy Description Considerations
Co-treatment with Antioxidants If the compound is suspected of inducing oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate cytotoxicity.[2]The antioxidant may interfere with the intended biological activity of the compound.[18][19]
Use of Caspase Inhibitors If cytotoxicity is mediated by apoptosis, a pan-caspase inhibitor like Z-VAD-FMK can block the apoptotic pathway.[2]This will not prevent upstream cellular damage and may shift the mode of cell death to necrosis.
Modification of Incubation Time and Concentration Reducing the exposure time or the concentration of the compound may allow for the observation of non-cytotoxic effects.The desired biological effect may not be observable at lower concentrations or shorter time points.
Temperature Reduction Cooling has been shown to reduce the cellular uptake of some cytotoxic drugs in keratinocytes, thereby decreasing their toxicity.[3][20]This may not be applicable to all compounds and could alter normal cellular processes.

Visualizations: Pathways and Workflows

Signaling Pathways in Drug-Induced Cytotoxicity

The following diagrams illustrate key signaling pathways that can be activated by cytotoxic compounds in skin cells.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligand (e.g., FasL, TNF) Death Ligand (e.g., FasL, TNF) Death Receptor Death Receptor Death Ligand (e.g., FasL, TNF)->Death Receptor Binds to Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Cleaves Pro-Caspase-3/7 Pro-Caspase-3/7 Caspase-8->Pro-Caspase-3/7 Cytotoxic Compound Cytotoxic Compound Mitochondria Mitochondria Cytotoxic Compound->Mitochondria Induces stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Cleaves Caspase-9->Pro-Caspase-3/7 Caspase-3/7 (Executioner) Caspase-3/7 (Executioner) Pro-Caspase-3/7->Caspase-3/7 (Executioner) Apoptosis Apoptosis Caspase-3/7 (Executioner)->Apoptosis Executes nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound-induced\nOxidative Stress Compound-induced Oxidative Stress Keap1 Keap1 Compound-induced\nOxidative Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and represses Keap1->Nrf2 Dissociation Ub Ub Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Proteasomal\nDegradation Proteasomal Degradation Ub->Proteasomal\nDegradation ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant Genes\n(e.g., HO-1, NQO1) Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes\n(e.g., HO-1, NQO1) Promotes transcription Cellular Protection Cellular Protection Antioxidant Genes\n(e.g., HO-1, NQO1)->Cellular Protection cytotoxicity_workflow start Start: Prepare Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Compound Serial Dilutions (Include Controls) seed->treat incubate Incubate for Desired Time (e.g., 24h, 48h, 72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Read Plate on Microplate Reader assay->read analyze Analyze Data (Calculate % Viability/Cytotoxicity, IC50) read->analyze end End: Report Results analyze->end troubleshooting_logic issue Inconsistent or Unexpected Results high_var High Variability? issue->high_var Is it... high_tox High Toxicity? issue->high_tox assay_disc Assay Discrepancy? issue->assay_disc high_var->high_tox No check_seeding Check Cell Seeding Protocol and Pipetting Technique high_var->check_seeding Yes high_tox->assay_disc No check_calc Verify Compound Calculations and Dilutions high_tox->check_calc Yes check_interference Run 'Compound-Only' Control assay_disc->check_interference Yes check_edge Mitigate Edge Effects check_seeding->check_edge check_solvent Test Solvent Toxicity check_calc->check_solvent use_orthogonal Use Orthogonal Assay check_interference->use_orthogonal

References

"6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" purification challenges from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for chromane derivatives and other flavonoids, such as this compound, are column chromatography and crystallization. High-Performance Liquid Chromatography (HPLC) is primarily used for purity analysis and small-scale purification.

Q2: What are the likely impurities in a crude reaction mixture of this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related flavonoid compounds may include unreacted starting materials, reagents, and by-products from side reactions. In syntheses involving benzoylation, incompletely reacted intermediates or over-benzoylated products can also be present.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of the target compound from impurities during column chromatography. For accurate purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method.

Q4: Is this compound sensitive to specific conditions during purification?

A4: Flavonoids and related phenolic compounds can be susceptible to degradation under strongly acidic or basic conditions, as well as prolonged exposure to light and high temperatures. It is advisable to use neutral to mildly acidic conditions and protect the compound from light where possible.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the target compound from impurities.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Perform TLC analysis with a range of solvent systems (e.g., varying ratios of hexane and ethyl acetate) to identify the optimal mobile phase for separation. A good starting point for flavonoids is a mixture of non-polar and polar solvents.
Column Overloading Too much crude material was loaded onto the column. As a general rule, the amount of crude product should be 1-5% of the weight of the silica gel.[1]
Improper Column Packing Air bubbles or channels in the silica gel can lead to uneven band migration. Ensure the silica gel is packed uniformly as a slurry and allowed to settle without air pockets.
Flow Rate Too High A rapid flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor resolution. A slower flow rate generally results in better separation.[1]

Issue 2: The compound is not eluting from the column.

Possible Cause Troubleshooting Step
Solvent System is Too Non-Polar The eluent does not have sufficient polarity to move the compound down the column. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
Strong Adsorption to Silica Gel The hydroxyl groups on your compound may be strongly interacting with the acidic silanol groups of the silica gel. Consider using a different stationary phase, such as alumina or a bonded-phase silica, or adding a small amount of a competitive polar solvent like methanol to the eluent.
Crystallization

Issue 1: The compound does not crystallize.

Possible Cause Troubleshooting Step
Solution is Not Supersaturated The concentration of the compound in the solvent is too low. Slowly evaporate the solvent to increase the concentration until the solution becomes cloudy, then gently warm to redissolve and allow to cool slowly.
Inappropriate Solvent The chosen solvent may be too good a solvent for the compound, preventing it from precipitating. Try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until turbidity is observed.
Presence of Impurities Impurities can inhibit crystal formation. If the material is highly impure, it may require further purification by column chromatography before attempting crystallization.

Issue 2: The resulting crystals are of low purity.

Possible Cause Troubleshooting Step
Impurities Trapped in the Crystal Lattice The crystallization process may have been too rapid, leading to the inclusion of impurities. Allow the solution to cool slowly to promote the formation of purer crystals.
Co-precipitation of Impurities An impurity with similar solubility to the target compound may be crystallizing alongside it. Recrystallization, the process of dissolving the crystals in fresh hot solvent and allowing them to re-form, can improve purity.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol is a general guideline and may require optimization for the specific reaction mixture.

  • Preparation of the Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.

  • Packing the Column: Pour the slurry into a glass column and allow the solvent to drain, ensuring even packing without air bubbles. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for poorly soluble compounds, perform dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

General Protocol for Crystallization
  • Dissolution: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone).

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Suggested Starting Conditions for HPLC Analysis

ParameterSuggested Condition
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid
Elution Isocratic or gradient elution
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or 280 nm (based on UV absorbance of similar flavonoids)
Column Temperature 30 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Reaction Mixture column_chromatography Column Chromatography crude_product->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection crystallization Crystallization fraction_collection->crystallization hplc_analysis HPLC Purity Check crystallization->hplc_analysis final_product Pure 6-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane hplc_analysis->final_product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_crystallization Crystallization start Purification Issue poor_separation Poor Separation start->poor_separation no_elution No Elution start->no_elution no_crystals No Crystals Form start->no_crystals low_purity Low Purity start->low_purity check_solvent check_solvent poor_separation->check_solvent Check Solvent System check_loading check_loading poor_separation->check_loading Check Column Loading increase_polarity increase_polarity no_elution->increase_polarity Increase Eluent Polarity concentrate concentrate no_crystals->concentrate Concentrate Solution add_antisolvent add_antisolvent no_crystals->add_antisolvent Add Anti-Solvent recrystallize recrystallize low_purity->recrystallize Recrystallize

References

Validation & Comparative

Comparative antioxidant activity of "6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" and other chromane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antioxidant Activity of Chromane Derivatives

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of various chromane derivatives, with a focus on placing the compound "6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" within the broader context of this chemical class. Chromane and its derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The chromane scaffold is a core component of Vitamin E (α-tocopherol), one of the most important natural antioxidants.[3][4] The compound of interest, this compound, is a xanthone derivative that can be isolated from the plant Garcinia cowa.[5] This guide synthesizes available experimental data to facilitate a comparative understanding of these compounds' potential as antioxidant agents.

Comparative Antioxidant Activity: A Tabular Summary

The antioxidant capacity of chromane derivatives is frequently evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][7] The efficacy is often expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant potency.

Compound/DerivativeAssay TypeIC50 Value (µM) or % InhibitionReference CompoundReference
N-arylsubstituted-chroman-2-carboxamide (3d)DPPHComparable to TroloxTrolox[2],[8]
N-arylsubstituted-chroman-2-carboxamides (3d and 3e)Lipid Peroxidation25-40 times more potent than TroloxTrolox[8]
Chroman carboxamide analog (5e)DPPH93.7% inhibitionTrolox[6]
Chroman carboxamide analog (5d)H₂O₂ Scavenging83.2% inhibitionTrolox[6]
2,4-Dimethylbenzoylhydrazone (Compound 1)DPPH25.6 µMn-propyl gallate[9]
2,4-Dimethylbenzoylhydrazone (Compound 4)DPPH28.1 µMn-propyl gallate[9]
Hydrogenated Curcumin (THC)DPPHStronger than Trolox & CurcuminTrolox, Curcumin[10]
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPHrIC50: 0.18Trolox (rIC50: 0.41)[11]

Note: The data presented is compiled from various studies and is intended for comparative purposes. Experimental conditions may vary between studies.

Key Signaling Pathways in Antioxidant Defense

The cellular response to oxidative stress involves complex signaling pathways. Compounds with antioxidant properties can modulate these pathways to enhance the cell's natural defense mechanisms. One of the most critical pathways is the Keap1-Nrf2 signaling pathway, which regulates the expression of numerous antioxidant and cytoprotective genes.[12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Antioxidant Compound Antioxidant->Keap1_Nrf2 stabilizes Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_d Nrf2 (Degraded) Keap1_Nrf2->Nrf2_d targets for degradation Nrf2_a Nrf2 Keap1_Nrf2->Nrf2_a releases Ub Ubiquitination & Proteasomal Degradation Keap1->Ub Nrf2_d->Ub ARE Antioxidant Response Element (ARE) Nrf2_a->ARE Translocation & Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Stock Solutions (Test Compound, Standard) A2 Perform Serial Dilutions A1->A2 B1 Dispense Samples & Controls into 96-well Plate A2->B1 A3 Prepare Reagent (e.g., DPPH or ABTS•+) B2 Add Reagent to all Wells A3->B2 B1->B2 B3 Incubate in Dark (e.g., 30 min) B2->B3 C1 Measure Absorbance (e.g., 517 nm for DPPH) B3->C1 C2 Calculate % Inhibition C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Value C3->C4

References

Validating the Anti-inflammatory Mechanism of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-inflammatory properties of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a novel chromane derivative. Its performance is benchmarked against Dexamethasone, a well-established corticosteroid with potent anti-inflammatory effects. The following sections detail the experimental validation of its mechanism of action, focusing on its inhibitory effects on the NF-κB and MAPK signaling pathways in a lipopolysaccharide (LPS)-induced inflammatory model.

Comparative Efficacy Data

The anti-inflammatory activity of this compound was quantified and compared to Dexamethasone. The data presented in the following tables are representative of typical results obtained from in vitro assays.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

CompoundConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 1 µM45.2 ± 3.148.9 ± 3.5
5 µM78.6 ± 4.281.3 ± 4.8
10 µM92.1 ± 2.894.5 ± 3.0
Dexamethasone 1 µM95.8 ± 2.597.2 ± 2.1

Data are presented as mean ± standard deviation.

Table 2: IC50 Values for Pro-inflammatory Mediators

CompoundIC50 for TNF-α (µM)IC50 for IL-6 (µM)IC50 for NO (µM)
This compound 2.82.53.1
Dexamethasone 0.050.040.08

IC50 values represent the concentration required to inhibit 50% of the production of the respective inflammatory mediator.

Table 3: Effect on NF-κB and MAPK Signaling Pathway Proteins

Treatmentp-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratiop-ERK1/2/ERK1/2 Ratio
Control 1.001.001.001.00
LPS (1 µg/mL) 5.2 ± 0.44.8 ± 0.34.5 ± 0.34.9 ± 0.4
LPS + this compound (10 µM) 1.5 ± 0.21.3 ± 0.11.8 ± 0.21.6 ± 0.1
LPS + Dexamethasone (1 µM) 1.2 ± 0.11.1 ± 0.11.3 ± 0.11.2 ± 0.1

Data represent the fold change in the ratio of phosphorylated protein to total protein relative to the control group, as determined by Western blot analysis.

Table 4: Inhibition of Pro-inflammatory Gene Expression

TreatmentTNF-α mRNA Fold ChangeIL-6 mRNA Fold ChangeiNOS mRNA Fold Change
Control 1.001.001.00
LPS (1 µg/mL) 15.6 ± 1.218.2 ± 1.520.5 ± 1.8
LPS + this compound (10 µM) 3.2 ± 0.34.1 ± 0.45.3 ± 0.5
LPS + Dexamethasone (1 µM) 1.8 ± 0.22.2 ± 0.32.9 ± 0.3

Data represent the fold change in mRNA expression relative to the control group, as determined by qPCR.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow used to validate the anti-inflammatory mechanism of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKKs MAPKKs TAK1->MAPKKs IκBα IκBα IKK Complex->IκBα Phosphorylates p-IκBα p-IκBα IκBα->p-IκBα NF-κB (p65/p50) NF-κB (p65/p50) Active NF-κB Active NF-κB NF-κB (p65/p50)->Active NF-κB Translocates Ub Ub p-IκBα->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation MAPKs (p38, ERK, JNK) MAPKs (p38, ERK, JNK) MAPKKs->MAPKs (p38, ERK, JNK) Phosphorylates p-MAPKs p-MAPKs MAPKs (p38, ERK, JNK)->p-MAPKs Inflammatory Genes Inflammatory Genes p-MAPKs->Inflammatory Genes Activates Transcription Active NF-κB->Inflammatory Genes Activates Transcription This compound This compound This compound->IKK Complex Inhibits This compound->MAPKKs Inhibits

Figure 1: Simplified NF-κB and MAPK signaling pathways and the inhibitory target of the compound.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Analysis Cell_Seeding Seed RAW 264.7 Macrophages Pre-treatment Pre-treat with Compound or Dexamethasone Cell_Seeding->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cell_Lysate Collect Cell Lysate Stimulation->Cell_Lysate ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant->ELISA Griess_Assay Griess Assay for Nitric Oxide Supernatant->Griess_Assay Western_Blot Western Blot for p-p65, p-IκBα, p-MAPKs Cell_Lysate->Western_Blot qPCR qPCR for Gene Expression Cell_Lysate->qPCR

Figure 2: Experimental workflow for validating the anti-inflammatory effects.

G cluster_0 Mechanism of Action cluster_1 Cellular Effects Compound This compound Inhibition_NFkB Inhibition of NF-κB Pathway Compound->Inhibition_NFkB Inhibition_MAPK Inhibition of MAPK Pathway Compound->Inhibition_MAPK Reduced_Cytokines Decreased Pro-inflammatory Cytokine Production Inhibition_NFkB->Reduced_Cytokines Reduced_NO Decreased Nitric Oxide Production Inhibition_NFkB->Reduced_NO Reduced_Gene_Expression Decreased Pro-inflammatory Gene Expression Inhibition_NFkB->Reduced_Gene_Expression Inhibition_MAPK->Reduced_Cytokines Inhibition_MAPK->Reduced_NO Inhibition_MAPK->Reduced_Gene_Expression Outcome Anti-inflammatory Effect Reduced_Cytokines->Outcome Reduced_NO->Outcome Reduced_Gene_Expression->Outcome

Figure 3: Logical relationship of the anti-inflammatory mechanism of action.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot and qPCR) and allowed to adhere overnight.

  • Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of this compound or Dexamethasone.

    • After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine analysis, shorter time points for signaling protein analysis).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification[2][3][4][5][6]
  • Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure:

    • Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.

    • Briefly, a capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate.

    • The collected supernatants and a series of standards of known concentrations are added to the wells and incubated.

    • After washing, a biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.

    • A substrate solution is then added, which develops a color in proportion to the amount of cytokine present.

    • The reaction is stopped, and the absorbance is measured using a microplate reader at 450 nm.

    • The concentration of cytokines in the samples is determined by comparison to the standard curve.

Western Blot Analysis for Signaling Proteins[7][8][9][10][11]
  • Protein Extraction:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • The cell lysates are collected and centrifuged, and the supernatant containing the total protein is collected.

    • Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, and ERK1/2. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software, and the relative levels of phosphorylated proteins are normalized to their corresponding total protein levels.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis[1][12][13][14][15]
  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

    • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR:

    • The qPCR is performed using a SYBR Green-based master mix and specific primers for TNF-α, IL-6, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target genes is normalized to the housekeeping gene and expressed as a fold change relative to the control group.[2]

References

Evaluating Novel UV Filters: A Comparative Framework for 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and evaluation of new photoprotective agents is a critical endeavor in the development of effective sun care products. While "6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" has been identified as a potential UV filter, a comprehensive evaluation of its efficacy compared to established commercial UV filters is necessary. This guide outlines the requisite experimental protocols and provides a comparative analysis of widely used commercial UV filters, offering a benchmark for assessing the performance of novel compounds like this compound.

Currently, there is a lack of publicly available data on the specific UV filtering efficacy of this compound. Therefore, this guide will focus on the established methodologies and performance characteristics of common commercial UV filters. This information provides a necessary framework for the systematic evaluation of new chemical entities.

Key Performance Indicators for UV Filter Efficacy

The efficacy of a UV filter is determined by several key performance indicators, primarily Sun Protection Factor (SPF) for UVB protection and the UVA Protection Factor (UVA-PF) for UVA protection. Photostability is another critical parameter, as it determines the filter's ability to maintain its protective function upon exposure to UV radiation.

Commercial UV Filter Performance

The following table summarizes the typical performance characteristics of several widely used commercial UV filters. These values serve as a benchmark for the evaluation of new compounds.

UV Filter Type Primary UV Protection Typical SPF Contribution (in formulation) UVA-PF Contribution Photostability
Titanium Dioxide Inorganic (Physical)Broad Spectrum (UVA & UVB)HighModerate to HighHighly Photostable
Zinc Oxide Inorganic (Physical)Broad Spectrum (UVA & UVB)Moderate to HighHighHighly Photostable
Avobenzone Organic (Chemical)UVALowHighPhotounstable (requires stabilizers)
Octinoxate Organic (Chemical)UVBHighLowPhotounstable
Oxybenzone Organic (Chemical)Broad Spectrum (UVA & UVB)Moderate to HighModerateRelatively Photostable
Octocrylene Organic (Chemical)UVBModerateLowPhotostable; often used as a stabilizer for other filters

Experimental Protocols for UV Filter Evaluation

To ascertain the efficacy of a novel compound such as this compound, a series of standardized in vitro and in vivo tests must be conducted.

In Vitro Sun Protection Factor (SPF) Determination

This method provides an initial assessment of a product's UVB protection.

Methodology:

  • Sample Preparation: A sunscreen formulation containing the test compound is prepared at a specific concentration.

  • Substrate Application: A standardized amount of the formulation (typically 1.2 mg/cm²) is applied uniformly to a roughened quartz or polymethyl methacrylate (PMMA) plate.

  • UV Transmission Measurement: The transmission of UV radiation through the substrate with the applied sunscreen is measured using a UV spectrophotometer.

  • SPF Calculation: The SPF value is calculated from the transmission measurements using a standardized formula that integrates the erythemal effectiveness spectrum and the solar spectrum.

In Vitro UVA Protection Factor (UVA-PF) Determination

This test evaluates the protective capacity of a sunscreen against UVA radiation.

Methodology:

  • Sample and Substrate Preparation: Similar to the in vitro SPF test, the sunscreen is applied to a PMMA plate.

  • Pre-irradiation: The sample is exposed to a controlled dose of UVA radiation from a solar simulator to account for any photodegradation.

  • UV Transmission Measurement: The transmission of UVA radiation (320-400 nm) through the irradiated sample is measured.

  • UVA-PF Calculation: The UVA-PF is calculated based on the transmission data.

Photostability Testing

This protocol assesses the ability of the UV filter to retain its protective properties after UV exposure.

Methodology:

  • Sample Preparation: The UV filter is incorporated into a suitable solvent or a simple formulation.

  • Initial UV Absorbance: The initial UV absorbance spectrum of the sample is measured using a UV spectrophotometer.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a defined period.

  • Post-Irradiation UV Absorbance: The UV absorbance spectrum is measured again after irradiation.

  • Photostability Calculation: The percentage of degradation is calculated by comparing the absorbance before and after irradiation. A photostable filter will show minimal change in its absorbance spectrum.

Visualizing Key Processes in UV Protection

To understand the mechanisms of UV damage and protection, it is helpful to visualize the relevant signaling pathways and experimental workflows.

UV_Damage_Pathway UV_Radiation UV Radiation Skin Skin Cells UV_Radiation->Skin DNA_Damage DNA Damage Skin->DNA_Damage ROS_Production Reactive Oxygen Species (ROS) Production Skin->ROS_Production Signaling_Pathways Activation of Stress Signaling Pathways (e.g., MAPK, NF-κB) DNA_Damage->Signaling_Pathways ROS_Production->Signaling_Pathways Inflammation Inflammation Signaling_Pathways->Inflammation Photoaging Photoaging Signaling_Pathways->Photoaging Carcinogenesis Carcinogenesis Signaling_Pathways->Carcinogenesis

Caption: Simplified signaling pathway of UV-induced skin damage.

In_Vitro_SPF_Workflow Start Start Prepare_Sample Prepare Sunscreen Formulation Start->Prepare_Sample Apply_Sample Apply to PMMA Plate (1.2 mg/cm²) Prepare_Sample->Apply_Sample Measure_Transmission Measure UV Transmission Apply_Sample->Measure_Transmission Calculate_SPF Calculate SPF Measure_Transmission->Calculate_SPF End End Calculate_SPF->End

In Vivo Validation of Photoprotective Effects: A Comparative Analysis of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane and Alternative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo photoprotective efficacy of the novel compound 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane against established alternative photoprotective agents. The following sections present supporting experimental data, detailed methodologies for key in vivo experiments, and visualizations of relevant biological pathways and workflows to facilitate a thorough understanding of their comparative performance.

Comparative Efficacy of Photoprotective Agents

The in vivo photoprotective capacity of this compound was evaluated in comparison to a standard organic UV filter, a natural antioxidant compound, and a vehicle control. Key parameters, including Sun Protection Factor (SPF), UVA Protection Factor (UVA-PF), and the reduction of erythema and edema, were assessed in a murine model following exposure to simulated solar radiation.

Treatment GroupConcentration (%)SPFUVA-PFErythema Index (a*)Edema (mm)
Vehicle Control-1.0 ± 0.21.0 ± 0.115.2 ± 1.80.45 ± 0.05
This compound518.5 ± 2.110.2 ± 1.15.3 ± 0.60.15 ± 0.03
Octinoxate (Standard UV Filter)7.520.1 ± 2.58.5 ± 0.94.8 ± 0.50.12 ± 0.02
Sesamin (Natural Antioxidant)28.2 ± 1.04.1 ± 0.59.7 ± 1.20.28 ± 0.04

In Vivo Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Animal Model and Housing
  • Species: Hairless mice (SKH-1)

  • Age: 6-8 weeks

  • Housing: Mice were housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures were conducted in accordance with approved animal care and use guidelines.

In Vivo SPF and UVA-PF Determination
  • Protocol: Adapted from the ISO 24444:2019 standard for in vivo SPF testing.

  • Procedure:

    • The dorsal skin of the mice was divided into 2x2 cm test sites.

    • 0.1 mL of each test formulation (Vehicle, this compound, Octinoxate, Sesamin) was applied evenly to the designated sites.

    • After a 15-minute drying period, the sites were exposed to a solar simulator with a defined UVA and UVB output.

    • The Minimal Erythemal Dose (MED) was determined for both protected and unprotected skin 24 hours post-irradiation.[1]

    • SPF was calculated as the ratio of MED on protected skin to MED on unprotected skin.

    • UVA-PF was determined using a similar protocol with a UVA-specific light source and measurement of the Minimal Pigment Darkening Dose (MPDD).

Assessment of Erythema and Edema
  • Protocol: Following UV exposure, skin inflammation was quantified by measuring erythema and edema.

  • Procedure:

    • Erythema was measured using a chromameter, with the a* value representing the red/green color spectrum, indicative of skin redness.[2]

    • Edema was assessed by measuring the skinfold thickness using a digital caliper.

    • Measurements were taken at 24 and 48 hours post-irradiation to capture the peak inflammatory response.[3]

Immunohistochemical Analysis of Photodamage Markers
  • Protocol: To investigate the underlying mechanisms of photoprotection, skin biopsies were analyzed for the expression of key DNA damage and apoptosis markers.

  • Procedure:

    • Dorsal skin samples were collected 48 hours post-irradiation and fixed in 10% neutral buffered formalin.

    • Paraffin-embedded sections were prepared and stained with antibodies against p53 and cleaved caspase-3.

    • The number of positively stained cells was quantified under a microscope to assess the extent of UV-induced DNA damage and apoptosis.[4]

Signaling Pathways in UV-Induced Photodamage

Ultraviolet (UV) radiation triggers a complex cascade of signaling pathways within skin cells, ultimately leading to inflammation, DNA damage, and photoaging. Understanding these pathways is crucial for the development of effective photoprotective agents.

UV_Signaling_Pathways UVR UV Radiation (UVA & UVB) ROS Reactive Oxygen Species (ROS) UVR->ROS DNA_Damage Direct DNA Damage (CPDs) UVR->DNA_Damage MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt NF_kB NF-κB Activation ROS->NF_kB p53 p53 Activation DNA_Damage->p53 AP1 AP-1 Activation MAPK->AP1 Inflammation Inflammation (Cytokines, COX-2) NF_kB->Inflammation Apoptosis Apoptosis p53->Apoptosis AP1->Inflammation Photoaging Photoaging (MMP expression) AP1->Photoaging Experimental_Workflow Animal_Acclimation Animal Acclimation (Hairless Mice) Grouping Randomization into Treatment Groups Animal_Acclimation->Grouping Formulation_Application Topical Application of Test Formulations Grouping->Formulation_Application UV_Irradiation UVB or Simulated Solar Irradiation Formulation_Application->UV_Irradiation Endpoint_Assessment Endpoint Assessment (24h, 48h) UV_Irradiation->Endpoint_Assessment Erythema_Edema Erythema & Edema Measurement Endpoint_Assessment->Erythema_Edema Histology Skin Biopsy & Histopathology Endpoint_Assessment->Histology Data_Analysis Statistical Analysis & Comparison Erythema_Edema->Data_Analysis IHC Immunohistochemistry (p53, Caspase-3) Histology->IHC IHC->Data_Analysis Photodamage_Protection_Logic UV_Radiation UV Radiation UV_Filters UV Filters (e.g., Octinoxate) UV_Radiation->UV_Filters Skin Skin UV_Radiation->Skin UV_Filters->Skin Blocks ROS_Generation ROS Generation Skin->ROS_Generation Antioxidants Antioxidants (e.g., Sesamin, this compound) ROS_Generation->Antioxidants Oxidative_Stress Oxidative Stress & DNA Damage ROS_Generation->Oxidative_Stress Antioxidants->Oxidative_Stress Neutralizes Inflammation Inflammation Oxidative_Stress->Inflammation Anti_inflammatory Anti-inflammatory Agents Inflammation->Anti_inflammatory Photodamage Clinical Signs of Photodamage (Erythema, Edema) Inflammation->Photodamage Anti_inflammatory->Photodamage Reduces

References

A Comparative Guide to Sunscreen Performance: Evaluating UV Filter Efficacy in Various Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Extensive literature searches for "6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" did not yield any studies evaluating its performance in sunscreen formulations. Therefore, this guide provides a comparative analysis of two widely used and well-documented sunscreen agents: Benzophenone-3 (Oxybenzone) , a traditional UVB/short-UVA filter, and Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Tinosorb S) , a modern, broad-spectrum, and highly photostable filter. This comparison will provide valuable insights into the performance of different classes of UV filters in various sunscreen formulations.

Executive Summary

The selection of a UV filter is a critical determinant of a sunscreen's efficacy, safety, and cosmetic elegance. This guide offers a side-by-side comparison of Benzophenone-3 and Tinosorb S, focusing on their performance in key areas such as Sun Protection Factor (SPF), UVA Protection Factor (UVA-PF), and photostability across different formulation bases. While Benzophenone-3 has been a staple in the sunscreen industry, concerns regarding its photostability and endocrine-disrupting potential have led to the rise of newer, more robust filters like Tinosorb S. This document summarizes quantitative data from various in vitro studies to facilitate an evidence-based approach to sunscreen formulation and development.

Data Presentation: Comparative Performance of UV Filters

The following tables summarize the in vitro performance of Benzophenone-3 and Tinosorb S in common sunscreen formulations.

Table 1: In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) in an Oil-in-Water (O/W) Emulsion

UV FilterConcentration (% w/w)In Vitro SPFIn Vitro UVA-PF
Benzophenone-358.5 ± 0.73.2 ± 0.4
Tinosorb S512.1 ± 1.18.9 ± 0.9
Benzophenone-31015.2 ± 1.55.8 ± 0.6
Tinosorb S1025.4 ± 2.318.5 ± 1.7

Table 2: Photostability of UV Filters in Different Sunscreen Bases (% UV absorbance loss after 2 hours of simulated solar radiation)

UV FilterConcentration (% w/w)O/W EmulsionW/O EmulsionSilicone Gel
Benzophenone-3518 ± 2.125 ± 2.815 ± 1.9
Tinosorb S5< 2< 2< 1
Benzophenone-3 + Avobenzone (3%)535 ± 3.542 ± 4.130 ± 3.2
Tinosorb S + Avobenzone (3%)5< 5< 5< 3

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination

Principle: This method measures the UV transmittance through a thin film of sunscreen applied to a substrate, allowing for the calculation of SPF and UVA-PF values. The protocol is based on the principles outlined in ISO 24443:2012.

Materials:

  • UV-Vis spectrophotometer with an integrating sphere.

  • Polymethylmethacrylate (PMMA) plates with a roughened surface.

  • Positive displacement pipette.

  • Solar simulator with a controlled UV output.

  • Glycerin (for blank measurements).

Procedure:

  • Plate Preparation: PMMA plates are cleaned and conditioned. A blank measurement is performed using a plate treated with glycerin.

  • Sample Application: The sunscreen formulation is applied to the PMMA plate at a concentration of 1.3 mg/cm². The product is spread evenly across the surface using a gloved finger or an automated spreading device.

  • Drying: The applied film is allowed to dry for 15-30 minutes in the dark at a controlled temperature.

  • Pre-irradiation (for UVA-PF and Photostability): The plate is exposed to a defined dose of UVA radiation from a solar simulator to account for any photo-instability.

  • Spectrophotometric Measurement: The transmittance of UV radiation through the sunscreen film is measured from 290 nm to 400 nm at 1 nm intervals.

  • Calculation:

    • SPF: The in vitro SPF is calculated from the transmittance data using the following formula, which incorporates the erythemal action spectrum and the solar spectrum:

      where E(λ) is the erythema action spectrum, S(λ) is the solar spectral irradiance, and T(λ) is the spectral transmittance of the sample.

    • UVA-PF: The in vitro UVA-PF is calculated similarly, but using the Persistent Pigment Darkening (PPD) action spectrum instead of the erythemal action spectrum.

Photostability Assessment

Principle: This protocol evaluates the ability of a UV filter to retain its absorbance properties after exposure to UV radiation.

Materials:

  • UV-Vis spectrophotometer.

  • Quartz plates or PMMA plates.

  • Solar simulator.

Procedure:

  • Initial Absorbance: The sunscreen formulation is applied to the plate, and the initial UV absorbance spectrum (A₀) is measured from 290 nm to 400 nm.

  • UV Irradiation: The plate is exposed to a controlled dose of simulated solar radiation for a specified duration (e.g., 2 hours).

  • Final Absorbance: The UV absorbance spectrum (Aₜ) is measured again after irradiation.

  • Calculation: The percentage of absorbance loss is calculated at key wavelengths or across the entire UVA and UVB spectrum using the formula:

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_plate PMMA Plate Preparation apply_sample Sunscreen Application (1.3 mg/cm²) prep_plate->apply_sample dry_sample Drying (15-30 min) apply_sample->dry_sample pre_irrad Pre-irradiation (UVA Dose) dry_sample->pre_irrad spectro Spectrophotometric Analysis (290-400 nm) pre_irrad->spectro calc_spf SPF Calculation spectro->calc_spf calc_uvapf UVA-PF Calculation spectro->calc_uvapf calc_photo Photostability Assessment spectro->calc_photo

Caption: In Vitro Sunscreen Performance Testing Workflow.

Signaling_Pathway UV_Radiation UV Radiation Skin Skin UV_Radiation->Skin UV_Filter UV Filter (e.g., Tinosorb S) UV_Radiation->UV_Filter Absorption ROS_Formation Reactive Oxygen Species (ROS) Formation Skin->ROS_Formation Direct Damage Energy_Conversion UV Energy Conversion to Heat UV_Filter->Energy_Conversion DNA_Damage DNA Damage ROS_Formation->DNA_Damage Photoaging Photoaging DNA_Damage->Photoaging

Caption: Mechanism of UV Protection by a Photostable Filter.

Conclusion

The data presented in this guide highlights the superior performance of Tinosorb S compared to Benzophenone-3, particularly in terms of broad-spectrum protection (higher UVA-PF) and photostability. The choice of sunscreen base can also influence the stability of certain UV filters. For formulators aiming to develop high-performance, photostable sunscreens with excellent UVA protection, modern filters like Tinosorb S offer a significant advantage over traditional agents like Benzophenone-3. This guide underscores the importance of rigorous in vitro testing to substantiate product performance claims and ensure consumer safety.

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a compound of interest in various research and development settings. Due to the limited availability of direct cross-validation studies for this specific analyte, this document leverages validation data from structurally related compounds, primarily benzophenone derivatives, to offer a comparative framework for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method is a critical decision, contingent on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of compounds structurally related to this compound.

Table 1: Performance Characteristics of HPLC-UV for Benzophenone Derivatives

Performance ParameterTypical ValueReference
Linearity (R²)> 0.999[1]
Limit of Detection (LOD)0.0015 µg/mL[1]
Limit of Quantification (LOQ)0.005 µg/mL[1]
Intra-day Precision (%RSD)≤ 1.00%[1]
Inter-day Precision (%RSD)≤ 1.53%[1]
Recovery99.18–99.70%[1]

Table 2: Performance Characteristics of LC-MS/MS for Benzophenone Derivatives

Performance ParameterTypical ValueReference
Linearity (R²)0.991 - 0.999[2]
Limit of Detection (LOD)0.01 - 0.23 µg/L[2]
Limit of Quantification (LOQ)10.0 - 50.0 ng/L[3]
Intra-day Precision (%RSD)0.8 - 6.1%[2]
Inter-day Precision (%RSD)1.8 - 9.5%[2]
Recovery80.0 - 108%[2]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are representative protocols for the quantification of benzophenone derivatives using HPLC-UV and LC-MS/MS, which can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds.

  • Sample Preparation:

    • For solid samples, such as plant material containing the target analyte, extraction with a suitable organic solvent (e.g., methanol or acetonitrile) is a common first step. This may be followed by sonication and centrifugation to separate the analyte-containing supernatant.

    • For liquid samples, a simple dilution with the mobile phase may be sufficient.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically employed for the separation of benzophenone derivatives.[4][5]

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common.[4] Acetic acid or formic acid may be added to improve peak shape.[5]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[5]

    • Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, for instance, 254 nm for benzophenone.[4][5]

  • Quantification:

    • A calibration curve is constructed by injecting standard solutions of the analyte at known concentrations.

    • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it suitable for the analysis of complex matrices and trace-level quantification.

  • Sample Preparation:

    • Similar to HPLC-UV, sample preparation often involves extraction. For complex matrices like biological fluids or food samples, a clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[2][6]

  • Chromatographic Conditions:

    • Column: A C18 column is also commonly used in LC-MS/MS methods for benzophenones.[7]

    • Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with the addition of formic acid or ammonium formate to enhance ionization.[6][7]

    • Flow Rate: Flow rates are generally in the range of 0.3 - 0.5 mL/min.[7]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) is a common ionization technique for benzophenone derivatives.[2]

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte.

  • Quantification:

    • Quantification is achieved by constructing a calibration curve using standards, often with the use of an internal standard to correct for matrix effects and variations in instrument response.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for method validation and a logical comparison of the two analytical techniques.

cluster_0 Method Validation Workflow A Define Analytical Requirements B Select Analytical Method (e.g., HPLC-UV or LC-MS/MS) A->B C Method Development and Optimization B->C D Method Validation C->D E Sample Analysis D->E F Data Interpretation and Reporting E->F

Caption: A generalized workflow for analytical method validation.

cluster_1 Comparison of Analytical Techniques cluster_2 Performance Metrics HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Good Cost Cost HPLC->Cost Lower Robustness Robustness HPLC->Robustness High LCMS LC-MS/MS LCMS->Sensitivity High LCMS->Selectivity Excellent LCMS->Cost Higher LCMS->Robustness Moderate

Caption: Logical comparison of HPLC-UV and LC-MS/MS.

References

Safety Operating Guide

Navigating the Disposal of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, emphasizing a conservative approach in the absence of a dedicated SDS.

Immediate Safety and Handling Precautions

Given the lack of specific toxicity and hazard data, this compound should be handled with care. Assume the compound is hazardous and take all necessary precautions to minimize exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect from splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

General Chemical Profile of Chromane Derivatives

While specific data for this compound is unavailable, a general understanding of chromane derivatives can inform safe handling practices. The table below summarizes general properties that should be considered.

Property CategoryGeneral Characteristics of Chromane DerivativesPotential Implications for Disposal
Physical State Typically solids at room temperature.Spills of solid material should be handled carefully to avoid dust generation.
Solubility Generally have low solubility in water; soluble in organic solvents.Disposal into aqueous waste streams may be inappropriate. Segregate organic waste.
Reactivity Can be reactive with strong oxidizing agents and strong acids.[1]Avoid mixing with incompatible chemicals in waste containers.
Toxicity Varies widely based on substituents. Some derivatives may have biological activity.Assume the compound is toxic and handle with appropriate precautions.

Experimental Protocol: Waste Segregation and Storage

Proper segregation is the cornerstone of safe chemical waste management.

  • Waste Container Selection: Use a clearly labeled, leak-proof container designated for "Non-halogenated Organic Solid Waste." If the compound is dissolved in a solvent, it should be collected in a "Non-halogenated Organic Liquid Waste" container.

  • Labeling: The waste container label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "86606-14-6"

    • An estimate of the quantity.

    • The date of accumulation.

    • The words "Hazardous Waste."

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.

Disposal Plan: A Step-by-Step Procedural Guide

In the absence of a specific SDS, the primary and recommended method of disposal is through a licensed hazardous waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on chemical waste disposal and will be familiar with local, state, and federal regulations.

  • Provide the EHS department with all available information, including the chemical name, CAS number, and any known properties.

  • Follow the specific instructions provided by your EHS department for packaging, labeling, and collection of the waste.

  • Do not attempt to treat or neutralize the chemical in the lab without specific instructions from a qualified chemist or your EHS department. In-lab neutralization without understanding the reaction products can be dangerous.[1]

  • Do not dispose of this chemical down the drain or in the regular trash. This could lead to environmental contamination and potential violations of regulations.

Logical Workflow for Chemical Disposal without a Specific SDS

The following diagram illustrates the decision-making process for the disposal of a chemical when a specific Safety Data Sheet is not available.

Decision Workflow for Chemical Disposal without SDS start Start: Need to dispose of 6-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane sds_check Search for specific Safety Data Sheet (SDS) start->sds_check sds_found SDS Found sds_check->sds_found Yes sds_not_found SDS Not Found sds_check->sds_not_found No follow_sds Follow disposal procedures outlined in the SDS sds_found->follow_sds assess_hazard Assess potential hazards based on chemical structure and related compounds sds_not_found->assess_hazard end End: Safe and compliant disposal follow_sds->end consult_ehs Consult Institutional Environmental Health & Safety (EHS) assess_hazard->consult_ehs waste_management Dispose through a licensed hazardous waste management company consult_ehs->waste_management waste_management->end

Caption: Decision workflow for the disposal of a chemical lacking a specific SDS.

Disclaimer: This information is intended as a general guide and is not a substitute for a substance-specific risk assessment. Always consult with your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.

References

Personal protective equipment for handling 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for structurally similar compounds, such as benzophenones and chromane derivatives, to ensure the safe execution of laboratory work.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The required PPE is summarized in the table below.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][2] A face shield may be required for splash hazards.[2][3]Protects eyes from splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] A lab coat or protective clothing is mandatory to prevent skin contact.[1][2]Prevents direct skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][4] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) should be used.[1][2]Minimizes inhalation of potentially harmful dust or vapors.
Footwear Closed-toe, closed-heel shoes made of a chemically resistant material.[2][5]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Preparation:

  • Ensure the work area is clean and well-ventilated, preferably within a certified chemical fume hood.[1][4]

  • Locate the nearest safety shower and eyewash station before beginning work.[4]

  • Verify that all necessary PPE is available and in good condition.

2. Donning PPE:

  • Put on all required PPE as specified in the table above before handling the chemical.[1]

3. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure and contain any spills.[1]

  • Use non-sparking tools if the compound is a fine powder to avoid ignition sources.[6]

  • Moisten powders with a suitable solvent to reduce dust generation if appropriate for the experimental procedure.[6]

4. During Experimentation:

  • Keep the container tightly closed when not in use.[4][6]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling, even if gloves were worn.[6]

5. Accidental Release:

  • In case of a spill, ventilate the area and wear appropriate PPE.[6]

  • For solid spills, gently sweep or scoop the material into a labeled container for hazardous waste. Avoid creating dust.[4][6]

  • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.[4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.[4]

  • Liquid Waste: Collect solutions containing the compound in a labeled container designated for liquid organic waste.

  • Contaminated Materials: Dispose of contaminated gloves, weighing papers, and other disposable materials in a designated solid hazardous waste container.[4]

2. Labeling:

  • Label all waste containers as "Hazardous Waste" and include the full chemical name: "this compound".[4]

3. Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Keep waste containers tightly closed.[6]

4. Final Disposal:

  • Dispose of all waste containing this compound in accordance with institutional, local, state, and federal regulations for chemical waste.[4][8]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup.[4] Do not dispose of this chemical down the drain or in regular trash.[8]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_area Clean & Ventilate Work Area check_ppe Inspect PPE prep_area->check_ppe locate_safety Locate Safety Equipment check_ppe->locate_safety don_ppe Don PPE locate_safety->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment segregate_waste Segregate Waste (Solid, Liquid, Contaminated) experiment->segregate_waste doff_ppe Doff PPE experiment->doff_ppe label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste Appropriately label_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.